molecular formula C10H15BO2 B114703 4-Butylphenylboronic acid CAS No. 145240-28-4

4-Butylphenylboronic acid

Cat. No.: B114703
CAS No.: 145240-28-4
M. Wt: 178.04 g/mol
InChI Key: UGZUUTHZEATQAM-UHFFFAOYSA-N
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Description

4-Butylphenylboronic acid is a useful research compound. Its molecular formula is C10H15BO2 and its molecular weight is 178.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-butylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8,12-13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZUUTHZEATQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399319
Record name 4-Butylphenylboronic acid
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Molecular Weight

178.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145240-28-4
Record name 4-Butylphenylboronic acid
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Record name (4-Butylphenyl)boronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Butylphenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butylphenylboronic acid (CAS Number: 145240-28-4) is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its utility as a key building block in the Suzuki-Miyaura cross-coupling reaction has made it an indispensable tool for the construction of complex organic molecules, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its application, and a discussion of its role in contemporary drug discovery and material science.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of the butyl group enhances its solubility in organic solvents, a favorable characteristic for its use in a variety of reaction conditions. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 145240-28-4[1]
Molecular Formula C₁₀H₁₅BO₂[2]
Molecular Weight 178.04 g/mol [1][2]
Appearance White to orange crystalline powder[2]
Melting Point 91-97 °C (lit.)[1]
Purity ≥95%[1]
Linear Formula CH₃(CH₂)₃C₆H₄B(OH)₂[1]
InChI Key UGZUUTHZEATQAM-UHFFFAOYSA-N[1]
SMILES CCCCc1ccc(cc1)B(O)O[1]

Experimental Protocols

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. Below is a detailed, generalized protocol for a typical Suzuki-Miyaura coupling reaction using this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Table 2: Typical Reagents for Suzuki-Miyaura Coupling

ReagentExampleTypical Molar Equiv.
Aryl Halide4-Bromoanisole1.0
Boronic AcidThis compound1.2 - 1.5
CatalystPd(PPh₃)₄0.01 - 0.05
BaseK₂CO₃2.0 - 3.0
SolventToluene-

Applications in Drug Discovery and Material Science

This compound serves as a crucial intermediate in the synthesis of a wide array of organic compounds with significant biological activity and material properties.

  • Pharmaceutical Development: This compound is instrumental in the synthesis of complex molecules that are scaffolds for new drug candidates. Boron-containing pharmaceuticals, in general, are an emerging class of drugs with potential for improved efficacy and targeting.[2]

  • Material Science: The boronic acid functional group allows for the formation of dynamic covalent bonds, which is a valuable characteristic in the creation of advanced materials such as polymers and nanocomposites with enhanced properties.[2]

  • Bioconjugation: It is employed in bioconjugation techniques to link biomolecules to surfaces or other molecules, which is fundamental for the development of biosensors and targeted drug delivery systems.[2]

Visualization of a Key Experimental Workflow

The Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound. The following diagram illustrates the general workflow of this synthetic procedure.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, and Base catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere (N2 or Ar) catalyst->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated Biaryl Product purify->product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry. Its well-defined properties and reactivity in palladium-catalyzed cross-coupling reactions have established it as a staple in the synthetic chemist's toolbox, particularly for applications in pharmaceutical research and materials science. The protocols and data presented in this guide are intended to support researchers in leveraging the full potential of this important building block.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 4-Butylphenylboronic Acid

Abstract

This compound is a versatile organoboron compound widely utilized as a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its application is crucial in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering structured data, in-depth experimental protocols, and visual workflows to support researchers in its effective application.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₅BO₂
Molecular Weight 178.04 g/mol
Melting Point 91-97 °C
CAS Number 145240-28-4
Appearance White to light yellow solid[3]
Solubility Soluble in organic solvents like ether, THF; hydrolyzes in water.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the Grignard reaction, starting from 4-bromo-1-butylbenzene.[4][5][6] The process involves the formation of a Grignard reagent, which then reacts with a trialkyl borate ester, followed by acidic hydrolysis to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis and Isolation start 4-Bromo-1-butylbenzene + Mg Turnings reagent_prep Formation of 4-Butylphenylmagnesium Bromide start->reagent_prep Anhydrous Ether Initiate with I₂ crystal borylation Reaction with Trialkyl Borate reagent_prep->borylation intermediate Formation of Boronate Ester Intermediate borylation->intermediate e.g., Trimethyl Borate Low Temperature (-78 °C) hydrolysis Acidic Work-up intermediate->hydrolysis product This compound hydrolysis->product e.g., Aqueous HCl purification Purification (Recrystallization) product->purification final_product final_product purification->final_product Final Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Confirmation start Synthesized Product (Crude this compound) purification Purification (Recrystallization) start->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms structure_confirm Structure Confirmation nmr->structure_confirm ir->structure_confirm ms->structure_confirm purity_confirm Purity Assessment structure_confirm->purity_confirm Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_complex2 R¹-Pd(II)L₂-R² transmetal->pd_complex2 borate_salt X-B(OH)₂ + Base transmetal->borate_salt reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 product R¹-R² (Coupled Product) reductive_elim->product yields aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_add + boronic_acid R²-B(OH)₂ (this compound) boronic_acid->transmetal + base Base (e.g., K₂CO₃) base->transmetal

References

An In-depth Technical Guide to 4-Butylphenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-butylphenylboronic acid, encompassing both the n-butyl and tert-butyl isomers. It details experimental protocols for its synthesis and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the fields of drug discovery and materials science.

Physical and Chemical Properties

This compound is an organoboron compound that serves as a versatile building block in organic synthesis. The properties of the two common isomers, 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid, are summarized below.

General Properties
Property4-n-Butylphenylboronic Acid4-tert-Butylphenylboronic Acid
Synonyms 4-Butylbenzeneboronic acid(4-(tert-Butyl)phenyl)boronic acid, p-tert-Butylbenzeneboronic acid
CAS Number 145240-28-4[1]123324-71-0[2][3][4]
Molecular Formula C₁₀H₁₅BO₂[1]C₁₀H₁₅BO₂[2][3]
Molecular Weight 178.04 g/mol [1]178.04 g/mol [2][4]
Appearance White to orange crystalline powder[5]White to off-white crystalline powder[3][6]
Purity ≥95%[1]≥95.0% to ≥98% (HPLC)[2][4]
Thermal Properties
Property4-n-Butylphenylboronic Acid4-tert-Butylphenylboronic Acid
Melting Point 91-97 °C[1][7]191-196 °C[2][4], 184 °C[8], 158-160 °C[6], 193-199 °C[9]
Boiling Point 313.5±35.0 °C (Predicted)[10]296.7±33.0 °C (Predicted)[6]
Flash Point Not applicable133.2 °C[3]
Solubility
Solvent4-n-Butylphenylboronic Acid4-tert-Butylphenylboronic Acid
Methanol SolubleSoluble[6][11]
Organic Solvents Enhanced solubility in organic solvents due to the butyl group.[5][12]The tert-butyl group enhances solubility and stability.[2]
DMSO -25 mg/mL (140.42 mM) with ultrasonic warming to 60°C.[10]

Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][13]

Spectroscopic Data

4-n-Butylphenylboronic Acid
TechniqueData
¹H NMR Data not explicitly found in search results.
¹³C NMR Data not explicitly found in search results.
IR Specific spectral data not found, but general information on boronic acid IR spectra is available.
Mass Spectrometry Molecular Weight: 178.04[1]
4-tert-Butylphenylboronic Acid
TechniqueData
¹H NMR (300 MHz, CDCl₃) δ 8.17 (d, 2H, J = 6.6 Hz), 7.42-7.54 (m, 2H), 1.38 (s, 9H)[6]
¹³C NMR Data not explicitly found in search results.
IR (ATR) A spectrum is available and can be accessed through spectral databases.
Mass Spectrometry Exact Mass: 178.1165099 Da[2]

Experimental Protocols

Synthesis of 4-tert-Butylphenylboronic Acid

A common method for the synthesis of 4-tert-butylphenylboronic acid involves the reaction of a Grignard reagent, formed from 4-tert-butylbromobenzene, with a borate ester followed by hydrolysis.[6]

G cluster_0 Grignard Reagent Formation cluster_1 Borylation cluster_2 Hydrolysis 4-tert-butylbromobenzene 4-tert-butylbromobenzene Mg, THF Mg, THF 4-tert-butylbromobenzene->Mg, THF 1. 4-tert-butylphenylmagnesium bromide 4-tert-butylphenylmagnesium bromide Mg, THF->4-tert-butylphenylmagnesium bromide Trimethyl borate Trimethyl borate 4-tert-butylphenylmagnesium bromide->Trimethyl borate 2. Borate ester intermediate Borate ester intermediate Trimethyl borate->Borate ester intermediate Acidic Workup (e.g., HCl) Acidic Workup (e.g., HCl) Borate ester intermediate->Acidic Workup (e.g., HCl) 3. 4-tert-Butylphenylboronic acid 4-tert-Butylphenylboronic acid Acidic Workup (e.g., HCl)->4-tert-Butylphenylboronic acid

Caption: Synthesis of 4-tert-Butylphenylboronic acid.

Detailed Methodology:

  • Grignard Reagent Formation: To a suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of 4-tert-butylbromobenzene in THF is added dropwise to initiate the reaction and maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation: The freshly prepared Grignard reagent is then added portion-wise to a cooled solution (-78 °C) of trimethyl borate in THF. The reaction mixture is stirred at low temperature for a few hours.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 10% HCl). The resulting mixture is stirred until the precipitate dissolves. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 4-tert-butylphenylboronic acid can be purified by recrystallization from a suitable solvent system.

Suzuki-Miyaura Cross-Coupling Reaction

4-Butylphenylboronic acids are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Aryl Halide Aryl Halide Reaction Flask Reaction Flask Aryl Halide->Reaction Flask Heating (e.g., 80-110 °C) Heating (e.g., 80-110 °C) Reaction Flask->Heating (e.g., 80-110 °C) Inert Atmosphere This compound This compound This compound->Reaction Flask Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction Flask Palladium Catalyst (e.g., Pd(PPh₃)₄) Palladium Catalyst (e.g., Pd(PPh₃)₄) Palladium Catalyst (e.g., Pd(PPh₃)₄)->Reaction Flask Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Reaction Flask Reaction Monitoring (TLC/GC-MS) Reaction Monitoring (TLC/GC-MS) Heating (e.g., 80-110 °C)->Reaction Monitoring (TLC/GC-MS) Cooling & Dilution Cooling & Dilution Reaction Monitoring (TLC/GC-MS)->Cooling & Dilution Extraction Extraction Cooling & Dilution->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Pure Biaryl Product Pure Biaryl Product Column Chromatography->Pure Biaryl Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Methodology (Representative Protocol):

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and a base (e.g., K₂CO₃, 2.0-3.0 mmol) are combined.[14]

  • Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added to the flask. The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Anhydrous and degassed solvent (e.g., a mixture of toluene and water) is added via syringe.[14]

  • Reaction: The reaction mixture is heated to a specified temperature (typically between 80-110 °C) and stirred vigorously. The progress of the reaction is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[14]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[14]

  • Purification: The organic layer is dried over an anhydrous salt (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure biaryl product.[14]

Stability and Reactivity

This compound is generally stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area with the container tightly closed to prevent moisture ingress.[3] Boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is an equilibrium process that can often be reversed by the addition of water.

The primary reactivity of this compound is centered around the boronic acid functional group, which readily participates in transmetalation with palladium catalysts in the Suzuki-Miyaura coupling cycle. The butyl group on the phenyl ring enhances its solubility in organic solvents, which can be advantageous in various reaction setups.[5]

Applications

The versatility of this compound makes it a valuable reagent in several areas:

  • Organic Synthesis: It is a fundamental building block for the construction of complex organic molecules, particularly biaryl structures, which are prevalent in many biologically active compounds and advanced materials.[2][5]

  • Pharmaceutical Development: This compound is utilized in the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been used in the preparation of tetracycline derivatives.[3][6]

  • Materials Science: It is employed in the creation of advanced materials such as polymers and nanomaterials.[5] The boronic acid moiety can also be used to develop sensors, particularly for diols.

This technical guide provides a foundational understanding of the properties and applications of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers should always consult relevant safety data sheets (SDS) before handling this chemical.

References

Physicochemical Properties of 4-tert-Butylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-tert-Butylphenylboronic Acid: Melting Point and Solubility

This technical guide provides comprehensive information on the physicochemical properties of 4-tert-Butylphenylboronic acid, with a specific focus on its melting point and solubility. The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

4-tert-Butylphenylboronic acid is a versatile organic compound widely used as a building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including pharmaceuticals.[1] Its distinctive tert-butyl group often enhances stability and solubility in organic solvents.[1]

Data Presentation: Melting Point and Solubility

The following tables summarize the quantitative data for the melting point and solubility of 4-tert-Butylphenylboronic acid.

PropertyValueSource(s)
Melting Point191-196 °C[1][2][3]
Melting Point184 °C[4]
AppearanceWhite to light yellow solid/powder[1][2]
SolventSolubilitySource(s)
MethanolSoluble[2][4][5]
DMSO25 mg/mL (with ultrasonic and warming to 60°C)[6]
Polar Organic SolventsGenerally soluble[7]

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for obtaining accurate and reproducible results. The following sections describe standard laboratory protocols.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow range. The presence of impurities typically causes a depression and broadening of the melting range.[8]

Method 1: Capillary Method (Thiele Tube or Mel-Temp Apparatus)

This is the most common method for determining the melting point of an organic solid.

Procedure:

  • Sample Preparation: Finely powder a small amount of the 4-tert-Butylphenylboronic acid.[8]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the closed end of the tube on a hard surface.[9][10]

  • Apparatus Setup:

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. Immerse the setup in an oil bath within the Thiele tube.[8][9]

    • Melting Point Apparatus (e.g., Mel-Temp): Insert the capillary tube into the designated slot in the heating block.

  • Heating: Heat the apparatus. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[8]

  • Observation and Recording: Record two temperatures:

    • The temperature at which the first drop of liquid appears.[10]

    • The temperature at which the entire sample has completely liquefied.[10]

  • Reporting: The recorded range between these two temperatures is the melting point range of the sample.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Qualitative and quantitative methods can be employed for its determination.

Method 1: Qualitative Solubility Test

This method provides a general assessment of solubility in various solvents.

Procedure:

  • Preparation: Place a small, pre-weighed amount of 4-tert-Butylphenylboronic acid (e.g., 25 mg) into a small test tube.[11][12]

  • Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL) in small portions.[11]

  • Mixing: After each addition, shake the test tube vigorously to facilitate dissolution.[11]

  • Observation: Visually inspect the mixture to determine if the solid has completely dissolved.

  • Classification:

    • Soluble: The entire solid dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a portion remains undissolved.

    • Insoluble: The solid does not appear to dissolve in the solvent.[12]

Method 2: Quantitative Solubility Measurement (e.g., Shake-Flask Method)

This is a thermodynamic method used to determine the equilibrium solubility and is considered the gold standard.[13]

Procedure:

  • Preparation: Add an excess amount of 4-tert-Butylphenylboronic acid to a known volume of the solvent in a sealed flask. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[13]

  • Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully separate the supernatant (the saturated solution) from the solid phase, often by filtration or centrifugation.

  • Analysis: Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14]

  • Reporting: The determined concentration is reported as the equilibrium solubility at the specified temperature.

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

MeltingPointWorkflow start Start: Obtain Sample prep 1. Prepare Sample (Finely powder the solid) start->prep load 2. Load Capillary Tube (Pack sample to 1-2 mm height) prep->load setup 3. Place in Apparatus (e.g., Mel-Temp or Thiele Tube) load->setup heat 4. Heat Apparatus (Slowly, ~1-2°C/min near MP) setup->heat observe 5. Observe Sample heat->observe record_t1 6a. Record T1 (First liquid drop appears) observe->record_t1 record_t2 6b. Record T2 (All solid has liquefied) observe->record_t2 report 7. Report Melting Range (T1 - T2) record_t1->report record_t2->report end_proc End report->end_proc

Caption: Workflow for Melting Point Determination via the Capillary Method.

SolubilityWorkflow start Start: Obtain Solute & Solvent measure 1. Measure Solute & Solvent (e.g., 25 mg solute, 0.75 mL solvent) start->measure mix 2. Combine in Test Tube measure->mix agitate 3. Agitate Vigorously mix->agitate observe 4. Observe Mixture agitate->observe decision Is the solution clear? observe->decision soluble Classify: Soluble decision->soluble Yes insoluble Classify: Insoluble / Partially Soluble decision->insoluble No end_proc End soluble->end_proc insoluble->end_proc

Caption: Workflow for Qualitative Solubility Determination.

References

An In-depth Technical Guide to the Proper Storage and Handling of 4-Butylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage, handling, and safety precautions for 4-butylphenylboronic acid (CAS No. 145240-28-4). Adherence to these guidelines is crucial for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment.

Compound Identification and Properties

This compound is an organoboron compound widely utilized in organic synthesis, particularly as a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 145240-28-4[1][2][3][4]
Molecular Formula C₁₀H₁₅BO₂[1][2][3][4]
Molecular Weight 178.04 g/mol [1][2][3][4]
Appearance White to orange crystalline powder/solid[1][4]
Melting Point 91-97 °C[1][2]
Purity ≥95%[2]

Storage and Stability

Proper storage is critical to prevent the degradation of this compound. The primary stability concern for boronic acids is the reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium is influenced by temperature and the presence of moisture.

Storage_and_Stability cluster_Monomer This compound (Monomer) cluster_Boroxine 4-Butylphenylboroxine (Trimeric Anhydride) 3_Monomer 3 x Monomer Boroxine Monomer->Boroxine Dehydration Hydrolysis 3_H2O + 3 H₂O

Table 2: Recommended Storage Conditions

ParameterRecommendationRationaleReference(s)
Temperature Store in a cool, dry place. Options include room temperature, refrigeration (2-8 °C), or freezer (-20 °C). For long-term storage, freezer conditions are optimal.Lower temperatures and dry conditions minimize the rate of dehydration to the boroxine anhydride and prevent other potential degradation pathways.[1][1][3][4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to moisture and atmospheric oxygen, enhancing long-term stability.[1]
Container Keep in a tightly closed, light-resistant container.Prevents uptake of moisture and degradation from light exposure.[3][3]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.To prevent chemical reactions that could degrade the compound or create hazardous situations.[1][1]

Handling and Personal Protective Equipment (PPE)

Due to its potential as a skin and eye irritant, appropriate precautions must be taken when handling this compound.

Table 3: Safety and Handling Precautions

AspectGuidelineReference(s)
Engineering Controls Handle only in a chemical fume hood to avoid inhalation of dust. Ensure safety shower and eyewash station are readily accessible.[1]
Eye Protection Wear chemical safety goggles or a face shield.[1][2][3]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2][3]
Respiratory Protection If dust is generated, a NIOSH-approved respirator (e.g., N95) is recommended.[2]
General Hygiene Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][3]

Handling_Workflow A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Allow Container to Equilibrate to Room Temperature B->C D Weigh Desired Amount of this compound C->D E Transfer to a Suitable Vessel D->E F Add Solvent and Mix (See Protocol 7.1) E->F G Tightly Seal Original Container and Return to Storage F->G H Clean Work Area and Dispose of Waste Properly G->H I Remove PPE and Wash Hands H->I

Hazard Identification and First Aid

Table 4: GHS Hazard Information and First Aid

HazardDescriptionFirst Aid MeasuresReference(s)
Skin Irritation Causes skin irritation.IF ON SKIN: Wash with plenty of soap and water. If irritation persists, get medical advice/attention.[3]
Eye Irritation Causes serious eye irritation.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
Respiratory Irritation May cause respiratory irritation.IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
Ingestion May be harmful if swallowed.IF SWALLOWED: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

Accidental Release Measures

In the event of a spill, wear appropriate personal protective equipment, including a respirator, gloves, and safety goggles.[1] Avoid generating dust.[3] Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[1] Ventilate the area and wash the spill site after the material has been collected.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with all federal, state, and local regulations. Waste material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound for use in a typical organic reaction.

  • Preparation : Ensure all personal protective equipment is worn and that all work is conducted in a chemical fume hood.

  • Equilibration : If stored in a freezer or refrigerator, remove the sealed container of this compound and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weighing : Using a clean spatula, accurately weigh the desired amount of the solid into a clean, dry flask equipped with a magnetic stir bar.

  • Dissolution : Under an inert atmosphere if required by the subsequent reaction, add the desired solvent (e.g., tetrahydrofuran, dioxane, ethanol, or toluene) to the flask via a syringe or cannula. The butyl group generally enhances solubility in organic solvents.

  • Mixing : Stir the mixture at room temperature until all the solid has dissolved. Gentle warming may be applied if necessary, but be mindful of solvent evaporation and potential degradation.

  • Use : The resulting solution is now ready for use in the chemical reaction. If not for immediate use, the solution should be stored under an inert atmosphere and protected from light.

Protocol_Workflow Start Start Equilibrate Equilibrate Container to RT Start->Equilibrate Weigh Weigh Solid in Fume Hood Equilibrate->Weigh AddSolvent Add Solvent to Flask Weigh->AddSolvent Stir Stir Until Dissolved AddSolvent->Stir Ready Solution Ready for Use Stir->Ready

References

Stability and Degradation Pathways of 4-Butylphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of 4-Butylphenylboronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from studies on structurally similar arylboronic acids to predict its stability profile and degradation mechanisms. The experimental protocols provided are based on established methodologies for the analysis of arylboronic acids and can be adapted for this compound.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. This information is crucial for designing appropriate handling, storage, and experimental procedures.

PropertyValueReference/Note
Molecular Formula C₁₀H₁₅BO₂
Molecular Weight 178.04 g/mol
CAS Number 145240-28-4
Appearance White to off-white crystalline powderGeneral observation for arylboronic acids
Melting Point 91-97 °C[1]
Solubility Soluble in organic solvents like methanol, DMSO, and THF. Limited solubility in water.General solubility for similar boronic acids.[2]
pKa Estimated to be in the range of 8.5 - 9.5Based on data for other phenylboronic acids.

Key Degradation Pathways

Arylboronic acids, including this compound, are susceptible to two primary degradation pathways: oxidative deboronation and protodeboronation. These pathways are influenced by factors such as pH, temperature, presence of oxidizing agents, and light exposure.[3][4]

Oxidative Deboronation

Oxidative deboronation involves the cleavage of the carbon-boron bond to form a phenol and boric acid. This process is often mediated by reactive oxygen species (ROS) such as hydrogen peroxide.[5] For this compound, this would result in the formation of 4-butylphenol. The rate of oxidation can be influenced by the pH and the presence of metal ions.[5][6]

Protodeboronation (Hydrolysis)

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[4] In the case of this compound, this pathway yields butylbenzene and boric acid. This reaction can be catalyzed by both acids and bases.[4][7] The speciation of the boronic acid (neutral acid vs. anionic boronate) plays a crucial role in the rate of protodeboronation, which is therefore highly pH-dependent.[7]

Anhydride Formation (Boroxine)

In the solid state or in concentrated non-aqueous solutions, this compound can undergo intermolecular dehydration to form a cyclic anhydride known as a boroxine. This is a trimer formed from three molecules of the boronic acid with the elimination of three molecules of water. This process is reversible in the presence of water.

The proposed primary degradation pathways are illustrated in the diagram below.

G Proposed Degradation Pathways of this compound cluster_products Degradation Products This compound This compound 4-Butylphenol 4-Butylphenol This compound->4-Butylphenol Oxidative Deboronation (+ [O]) Butylbenzene Butylbenzene This compound->Butylbenzene Protodeboronation (+ H₂O) Boroxine (Trimer) Boroxine (Trimer) This compound->Boroxine (Trimer) Dehydration (- H₂O) Boric Acid Boric Acid

Proposed degradation pathways of this compound.

Experimental Protocols for Stability and Degradation Analysis

To assess the stability of this compound and identify its degradation products, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions.[8][9][10]

Forced Degradation Study Protocol

The following table outlines a typical forced degradation study protocol. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[10]

Stress ConditionProposed Experimental Protocol
Acid Hydrolysis Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 N HCl. Incubate at 60°C for up to 72 hours, taking samples at regular intervals.[10][11]
Base Hydrolysis Dissolve this compound in a suitable organic solvent and add 0.1 N NaOH. Incubate at 60°C for up to 72 hours, taking samples at regular intervals.[10][11]
Oxidative Degradation Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for up to 72 hours, taking samples at regular intervals.[11]
Thermal Degradation Store the solid compound at 70°C in a controlled temperature oven for up to two weeks. Samples should be taken at various time points.[10]
Photodegradation Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10]
Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[12][13] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

The following is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B Acetonitrile.
Gradient Start with a low percentage of Mobile Phase B, and gradually increase to elute more nonpolar compounds. A typical gradient could be 5% to 95% B over 20 minutes.[14]
Flow Rate 1.0 mL/min.[12]
Column Temperature 30°C.[14]
Detection UV detection at a wavelength where this compound and its expected degradation products (e.g., 4-butylphenol) have significant absorbance (e.g., 220-280 nm). A photodiode array (PDA) detector is recommended to obtain spectra of all eluting peaks.[15]
Injection Volume 10 µL.
Sample Preparation Dissolve the sample from the forced degradation study in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).[14]

The identification of degradation products can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS).[16][17] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹¹B NMR) is also a powerful tool for the structural elucidation of isolated degradation products.[18][19][20][21]

The general workflow for a forced degradation study and subsequent analysis is depicted below.

G Forced Degradation and Analysis Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation (H₂O₂) Oxidation (H₂O₂) Oxidation (H₂O₂)->Stressed Samples Thermal (Heat) Thermal (Heat) Thermal (Heat)->Stressed Samples Photolytic (Light) Photolytic (Light) Photolytic (Light)->Stressed Samples This compound Sample This compound Sample This compound Sample->Acid Hydrolysis This compound Sample->Base Hydrolysis This compound Sample->Oxidation (H₂O₂) This compound Sample->Thermal (Heat) This compound Sample->Photolytic (Light) Stability-Indicating HPLC-UV/PDA Stability-Indicating HPLC-UV/PDA Stressed Samples->Stability-Indicating HPLC-UV/PDA Analysis LC-MS Analysis LC-MS Analysis Stressed Samples->LC-MS Analysis Analysis NMR Analysis NMR Analysis Stressed Samples->NMR Analysis Analysis of isolated degradants Separation and Quantification Separation and Quantification Stability-Indicating HPLC-UV/PDA->Separation and Quantification Degradation Product Identification Degradation Product Identification LC-MS Analysis->Degradation Product Identification Structure Elucidation Structure Elucidation NMR Analysis->Structure Elucidation

Workflow for forced degradation and analysis.

Summary of Potential Degradation Products

Based on the primary degradation pathways, the following table summarizes the potential degradation products of this compound.

Degradation PathwayPotential Degradation ProductMolecular FormulaMolecular Weight ( g/mol )
Oxidative Deboronation 4-ButylphenolC₁₀H₁₄O150.22
Protodeboronation ButylbenzeneC₁₀H₁₄134.22
Dehydration Boroxine (Trimer)C₃₀H₄₅B₃O₃486.11

Recommendations for Storage and Handling

To minimize degradation, this compound should be stored in a well-closed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[22] Avoid exposure to high temperatures, moisture, and strong oxidizing agents. For solutions, it is advisable to use aprotic solvents and prepare them fresh before use to minimize hydrolysis.

References

An In-depth Technical Guide to the Structural Elucidation and Analysis of 4-Butylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and analysis of 4-butylphenylboronic acid. It includes key physical and chemical properties, detailed experimental protocols for its characterization, and visualizations of relevant chemical processes. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Compound Identification and Properties

This compound is an organoboron compound widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its butyl group enhances its solubility in organic solvents, making it a versatile reagent in various reaction conditions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 145240-28-4[1][3]
Molecular Formula C₁₀H₁₅BO₂[1]
Molecular Weight 178.04 g/mol [1][3]
Appearance White to orange crystalline powder[1]
Melting Point 91-97 °C[2][3]
Assay ≥95%[2][3]
InChI Key UGZUUTHZEATQAM-UHFFFAOYSA-N[2]
SMILES CCCCc1ccc(cc1)B(O)O[2]

Structural Elucidation and Analysis: Experimental Protocols

The structural integrity and purity of this compound are critical for its successful application. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive analysis.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. A common challenge in the NMR analysis of boronic acids is the potential for the formation of trimeric anhydrides (boroxines), which can lead to complex or broadened spectra.[4]

2.1.1. ¹H NMR Spectroscopy Protocol

  • Objective: To determine the proton environment in the this compound molecule.

  • Instrumentation: 300 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The use of a coordinating solvent like DMSO-d₆ can help to break up boroxine trimers and provide sharper signals.

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the signals and assign them to the corresponding protons in the molecule. Expected signals include those for the aromatic protons, the butyl chain protons, and the hydroxyl protons of the boronic acid group.

Table 2: Representative ¹H NMR Data for Phenylboronic Acid Derivatives

AssignmentChemical Shift (ppm)MultiplicityIntegration
Aromatic Protons (ortho to -B(OH)₂)~7.8-8.2Doublet2H
Aromatic Protons (meta to -B(OH)₂)~7.2-7.5Doublet2H
-CH₂- (alpha to phenyl)~2.6Triplet2H
-CH₂- (beta)~1.6Multiplet2H
-CH₂- (gamma)~1.3Multiplet2H
-CH₃~0.9Triplet3H
-B(OH)₂Variable (broad)Singlet2H

Note: The exact chemical shifts may vary depending on the solvent and concentration.

2.1.2. ¹³C NMR Spectroscopy

A representative ¹³C NMR spectrum for a similar compound, phenylboronic acid, shows characteristic peaks for the aromatic carbons.[5] For this compound, additional peaks corresponding to the butyl group carbons would be expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Boronic acids can be challenging for mass spectrometry due to their tendency to form cyclic trimers (boroxines), which can complicate spectral interpretation.[6]

2.2.1. LC-MS Protocol

  • Objective: To confirm the molecular weight and identify potential impurities.

  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., ESI-QTOF).

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

  • Chromatographic Conditions (Representative):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound.

    • Analyze the fragmentation pattern to further confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

2.3.1. FTIR Spectroscopy Protocol

  • Objective: To identify characteristic functional groups.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation:

    • Prepare a KBr pellet containing a small amount of the sample.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Analysis:

    • Identify characteristic absorption bands for O-H stretching (from the boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and B-O stretching. For the related 4-tert-butylphenylboronic acid, IR spectra are available for reference.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound. The analysis can be challenging due to the polarity of the compound and its tendency to form boroxines.[4]

2.4.1. Reversed-Phase HPLC Protocol

  • Objective: To determine the purity of the this compound sample.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions (Representative): [4][9]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.[4]

  • Data Analysis:

    • Calculate the purity of the sample based on the peak area percentage of the main component.

Synthesis and Reaction Pathways

A common method for the synthesis of aryl boronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.[10][11]

Diagram 1: General Synthesis of this compound

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis 4-Bromobutylbenzene 4-Bromobutylbenzene Grignard_Reagent 4-Butylphenylmagnesium bromide 4-Bromobutylbenzene->Grignard_Reagent  Mg, THF Mg Mg Grignard_Reagent_2 4-Butylphenylmagnesium bromide Boronate_ester_intermediate Boronate Ester Intermediate Grignard_Reagent_2->Boronate_ester_intermediate  B(OCH3)3, THF, -78 °C Trimethyl_borate B(OCH3)3 Boronate_ester_intermediate_2 Boronate Ester Intermediate Final_Product This compound Boronate_ester_intermediate_2->Final_Product  H3O+ H3O+ H3O+

Caption: Synthetic pathway for this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[12][13] The reaction involves a palladium catalyst to couple the boronic acid with an organohalide.[12]

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_complex R1-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation (R2-B(OH)2, Base) PdII_complex->Transmetalation PdII_R1R2 R1-Pd(II)L_n-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological and Pharmaceutical Relevance

Boronic acids are recognized as "privileged structures" in drug discovery due to their ability to form reversible covalent bonds with diols and the active site residues of certain enzymes.[14] This property makes them valuable in the development of sensors, drug delivery systems, and as inhibitors of enzymes like serine proteases.[14][15] While specific signaling pathways involving this compound are not extensively documented, its role as a building block in the synthesis of biologically active compounds is well-established.[1][10] The development of boronic acid-containing pharmaceuticals is an active area of research, with compounds like bortezomib (a proteasome inhibitor) demonstrating their therapeutic potential.[10]

Conclusion

This technical guide has outlined the key aspects of the structural elucidation and analysis of this compound. The provided protocols and data serve as a foundation for researchers working with this versatile compound. The combination of NMR, MS, IR, and HPLC allows for a thorough characterization, ensuring its suitability for applications in organic synthesis, particularly in the formation of complex molecules for pharmaceutical and materials science research.

References

An In-depth Technical Guide to the Health and Safety of 4-Butylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety profile of chemical reagents is paramount for ensuring a safe and productive laboratory environment. This guide provides a comprehensive overview of the known health and safety information for 4-Butylphenylboronic acid (CAS No: 145240-28-4), a common reagent in organic synthesis. The information presented herein is a synthesis of data from safety data sheets (SDS) and the scientific literature on related compounds.

Chemical Identification and Physical Properties

This compound is an organoboron compound frequently utilized in Suzuki-Miyaura cross-coupling reactions.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C10H15BO2[2]
Molecular Weight 178.04 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 91-97 °C[2][3]
Storage Class 11 (Combustible Solids)[2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Warning is the signal word associated with this chemical.[4]

Below is a diagram illustrating the hazard identification and the recommended response workflow.

Hazard_Workflow cluster_identification Hazard Identification cluster_prevention Prevention (P-Statements) cluster_response Response (P-Statements) H315 H315: Causes skin irritation P302_P352 P302+P352: IF ON SKIN: Wash with plenty of soap and water H315->P302_P352 H319 H319: Causes serious eye irritation P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing H319->P305_P351_P338 H335 H335: May cause respiratory irritation P304_P340 P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing H335->P304_P340 P261 P261: Avoid breathing dust P264 P264: Wash skin thoroughly after handling P280 P280: Wear protective gloves/eye protection P312 P312: Call a POISON CENTER/doctor if you feel unwell P302_P352->P312 P305_P351_P338->P312 P304_P340->P312

GHS Hazard and Response Workflow for this compound.

Toxicological Information

It is important to note that arylboronic acids have been reported to show positive results in in-vitro bacterial mutagenicity tests, but a study on eight different arylboronic compounds found them to be non-mutagenic in corresponding in-vivo assays.[5] Phenylboronic acids have also been investigated for their cytotoxic effects, with some studies suggesting they may act as proteasome inhibitors or interact with sialic acid receptors, particularly on cancer cells.[4] The cytotoxicity of phenylboronic acid derivatives appears to be dose-dependent.[4] One study on various boron-containing acids in mice indicated that most have low acute toxicity.[6]

Experimental Protocols

Due to the absence of specific published toxicological studies for this compound, this section outlines a general protocol for its safe handling in a laboratory setting, based on the available safety data.

General Laboratory Protocol for Safe Handling
  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment, considering the quantity of the substance to be used, the nature of the experiment, and the potential for exposure.

  • Engineering Controls: All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[7] Ensure that an emergency eyewash station and a safety shower are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[3]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[3][7]

    • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.[7]

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[3][7]

  • Handling Procedures:

    • Avoid all personal contact, including inhalation.[8]

    • Avoid formation of dust and aerosols.[4]

    • Use non-sparking tools.[4]

    • Wash hands thoroughly after handling.[4]

    • Do not eat, drink, or smoke in the laboratory.[8]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Treat as hazardous chemical waste and do not mix with other waste streams.[7]

General Workflow for an In-Vitro Cytotoxicity Assay

The following diagram illustrates a general workflow for an MTT assay, a common method to assess the cytotoxicity of a compound, as has been used for other boronic acids.[9]

MTT_Assay_Workflow start Start cell_culture 1. Cell Seeding (e.g., in a 96-well plate) start->cell_culture compound_treatment 2. Treatment with this compound (various concentrations) cell_culture->compound_treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) compound_treatment->incubation mtt_addition 4. Addition of MTT Reagent incubation->mtt_addition formazan_formation 5. Incubation for Formazan Crystal Formation mtt_addition->formazan_formation solubilization 6. Solubilization of Formazan Crystals (e.g., with DMSO) formazan_formation->solubilization measurement 7. Absorbance Measurement (at a specific wavelength) solubilization->measurement data_analysis 8. Data Analysis (Calculation of cell viability and IC50) measurement->data_analysis end End data_analysis->end

A generalized workflow for an MTT cytotoxicity assay.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation persists.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: No specific hazards arising from the chemical are reported.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

  • Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[4]

Conclusion

This compound is a valuable reagent in chemical synthesis, and with the appropriate precautions, it can be handled safely in a laboratory setting. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. While specific toxicological data for this compound is limited, the general information available for phenylboronic acids suggests a low acute toxicity profile. Adherence to standard laboratory safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure. In the event of an emergency, the first-aid and firefighting measures outlined in this guide should be followed promptly.

References

The Tert-Butyl Group's Pivotal Role in Phenylboronic Acid Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a tert-butyl group on a phenylboronic acid molecule is a key tool in the arsenal of synthetic chemists, profoundly influencing the molecule's reactivity and, consequently, its utility in constructing complex molecular architectures. This in-depth technical guide explores the multifaceted role of the tert-butyl group, focusing on its steric and electronic effects, particularly within the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide presents quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for professionals in organic synthesis and drug development.

Core Concepts: Steric and Electronic Influence

The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is one of the bulkiest substituents in organic chemistry. Its influence on the reactivity of phenylboronic acid can be dissected into two primary effects:

  • Steric Hindrance: The sheer size of the tert-butyl group can impede the approach of reagents to the boronic acid moiety. In the context of cross-coupling reactions, this steric bulk can significantly affect the rate of the transmetalation step, a critical phase in the catalytic cycle. This effect is most pronounced when the tert-butyl group is in the ortho position, but it can also influence reactivity from the meta and para positions by affecting the overall molecular conformation and interaction with the catalyst.

  • Electronic Effects: The tert-butyl group is generally considered to be electron-donating. This occurs through two mechanisms:

    • Inductive Effect: The sp³-hybridized carbon atoms of the tert-butyl group are less electronegative than the sp²-hybridized carbon of the phenyl ring, leading to a net donation of electron density to the aromatic system through the sigma bond framework.

    • Hyperconjugation: The overlap of the C-C and C-H sigma bonds of the tert-butyl group with the pi-system of the phenyl ring can also contribute to electron donation.

This electron-donating nature increases the nucleophilicity of the ipso-carbon (the carbon atom bonded to the boron), which can, in turn, accelerate the transmetalation step in the Suzuki-Miyaura coupling. However, the interplay between these steric and electronic effects is complex and often dictates the overall outcome of a reaction.

Quantitative Data Presentation

The impact of the tert-butyl group on reactivity is best understood through quantitative comparison with other substituents. The following tables summarize representative data on reaction yields and rates in Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparative Reaction Yields of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

This table illustrates the general trend of how electron-donating and electron-withdrawing groups on the phenylboronic acid affect the yield of the Suzuki-Miyaura coupling reaction with an aryl halide.

Phenylboronic Acid Substituent (Para-position)Electronic EffectRepresentative Yield (%)
-OCH₃Strong Electron-Donating95-99%
-CH₃Electron-Donating90-98%
-C(CH₃)₃ (tert-Butyl) Electron-Donating 85-95%
-HNeutral80-90%
-FWeak Electron-Withdrawing75-85%
-ClElectron-Withdrawing70-80%
-CF₃Strong Electron-Withdrawing60-75%
-NO₂Strong Electron-Withdrawing50-70%

Note: Yields are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system used.

Table 2: Relative Initial Reaction Rates of Butylboronic Acid Isomers in Suzuki-Miyaura Coupling

This table provides a direct comparison of the kinetic performance of different butylboronic acid isomers, highlighting the significant steric hindrance imposed by the tert-butyl group. The data is normalized to the rate of n-butylboronic acid.

Boronic AcidStructureRelative Initial Rate (Normalized)Plausible Rationale for Rate Difference
n-Butylboronic AcidCH₃(CH₂)₃B(OH)₂1.00Linear alkyl chain presents minimal steric hindrance at the boron center, allowing for efficient transmetalation.
Isobutylboronic Acid(CH₃)₂CHCH₂B(OH)₂0.85Branching at the β-carbon introduces moderate steric bulk, slightly impeding the approach to the palladium center compared to the linear analogue.
sec-Butylboronic AcidCH₃CH₂CH(CH₃)B(OH)₂0.40Branching at the α-carbon significantly increases steric hindrance, slowing down the transmetalation step considerably.
tert-Butylboronic Acid (CH₃)₃CB(OH)₂ < 0.05 Extreme steric bulk of the tert-butyl group severely hinders the transmetalation process, often leading to very low or no product formation under standard conditions.

Disclaimer: The data in this table is a synthesized representation from multiple sources to illustrate general reactivity trends and may not reflect the results of a single head-to-head study.

Experimental Protocols

The following are detailed methodologies for the synthesis of 4-tert-butylphenylboronic acid and a general protocol for its use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 4-tert-Butylphenylboronic Acid

Reaction: 1-Bromo-4-tert-butylbenzene → 4-tert-Butylphenylboronic acid

Materials:

  • 1-Bromo-4-tert-butylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromo-4-tert-butylbenzene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel to initiate the reaction.

    • Once the reaction has started (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of 1-bromo-4-tert-butylbenzene at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly add 1 M HCl with vigorous stirring until the aqueous layer is acidic (pH ~1-2).

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain a crude solid.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as a hexane/ethyl acetate mixture, to yield pure 4-tert-butylphenylboronic acid as a white crystalline solid.[1]

General Protocol for Suzuki-Miyaura Coupling Using 4-tert-Butylphenylboronic Acid

Reaction: Aryl Halide + 4-tert-Butylphenylboronic Acid → 4-tert-Butylbiphenyl Derivative

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • 4-tert-Butylphenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), 4-tert-butylphenylboronic acid (1.2 mmol), and the base (2.0 mmol).

    • Add the palladium catalyst (3 mol%) to the flask.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Reaction Execution:

    • Add the degassed solvent system via syringe to the reaction flask.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure biaryl product.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key mechanistic and procedural aspects discussed in this guide.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_product cluster_effects Influence of tert-Butyl Group (R²) Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X (Palladium(II) Intermediate) OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)L₂-R² (Di-organic Intermediate) Transmetalation->PdII_B note1 Electronic Effect: Electron-donating nature of tert-butyl increases nucleophilicity of R², potentially accelerating this step. Transmetalation->note1 note2 Steric Effect: Bulky tert-butyl group can hinder the approach of the boronic acid to the Pd center, slowing this step. Transmetalation->note2 RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (tert-Butylphenylboronic Acid) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start: Assemble Reactants setup Combine Aryl Halide, 4-tert-Butylphenylboronic Acid, Base, and Catalyst in Flask start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Extraction with Organic Solvent) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Product Characterization (NMR, MS) purify->analyze end End: Pure Biaryl Product analyze->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The tert-butyl group exerts a dual influence on the reactivity of phenylboronic acid, characterized by significant steric hindrance and a moderate electron-donating effect. While its steric bulk can be a liability, particularly in highly congested systems, its electron-donating properties are generally favorable for the Suzuki-Miyaura coupling. This technical guide has provided a framework for understanding these effects through quantitative data, detailed experimental protocols, and mechanistic illustrations. For researchers, scientists, and drug development professionals, a nuanced understanding of how to leverage the properties of the tert-butyl group is essential for the rational design of synthetic routes and the efficient construction of novel molecular entities.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Butylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-butylphenylboronic acid. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, styrenes, and polyolefins.[6] It involves the reaction of an organoboron compound, such as this compound, with an aryl, vinyl, or alkyl halide or triflate in the presence of a palladium catalyst and a base.[6][7] Key advantages of this reaction include its mild reaction conditions, tolerance of a wide array of functional groups, and the use of commercially available and relatively non-toxic boronic acid reagents.[1]

Key Reaction Components

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.

  • Palladium Catalyst: Palladium complexes are the most common catalysts for this reaction. The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst.[8] Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[8][9]

  • Ligands: Ligands, typically phosphine-based, play a critical role in stabilizing the palladium catalyst and enhancing its reactivity.[1] Bulky and electron-rich ligands generally facilitate the key steps of oxidative addition and reductive elimination.[1]

  • Base: A base is required to activate the boronic acid for transmetalation.[10] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[2][8][11]

  • Solvent: A variety of organic solvents can be used, often in combination with water.[8] Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6][8]

Comparative Reaction Conditions

The following tables summarize typical reaction parameters for the Suzuki-Miyaura coupling of arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling

ComponentTypical Reagents/ConditionsNotes
Aryl Halide Aryl-I, Aryl-Br, Aryl-OTfAryl chlorides may necessitate more active catalyst systems.[2]
Boronic Acid 1.0 - 1.5 equivalentsAn excess is often used to drive the reaction to completion.[2]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pd₂(dba)₃/LigandCatalyst choice is dependent on the reactivity of the coupling partners.[2]
Catalyst Loading 0.5 - 5 mol%Lower loadings may be achievable with highly active catalysts.[2][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe choice of base can significantly influence the reaction outcome.[2]
Solvent Toluene, Dioxane, THF, DMF (often with water)The solvent should be anhydrous and deoxygenated where specified.[2]
Temperature Room Temperature - 110 °CThe optimal temperature is contingent on the substrates and catalyst system.[2][13]
Reaction Time 2 - 24 hoursProgress should be monitored by TLC or GC-MS.[1][2]

Table 2: Specific Catalyst Systems and Conditions

Catalyst SystemBaseSolventTemperature (°C)Typical Substrates
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Aryl bromides[1]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90Aryl bromides/iodides[3]
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄DioxaneRoom Temp.Aryl halides (including chlorides)[10]
Pd(OAc)₂ (ligand-free)K₂CO₃WEBRoom Temp.Aryl halides[12]
Pd complexNaOHIPA/H₂O82Aryl halides[11]

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene, degassed (5 mL)

  • Water, degassed (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the degassed toluene and degassed water to the flask via syringe.[1]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[1]

Visualizing the Process

Diagram 1: Experimental Workflow

G Experimental Workflow for Suzuki Coupling reagents 1. Add Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent 3. Add Degassed Solvents (e.g., Toluene/Water) inert->solvent react 4. Heat and Stir (e.g., 100 °C) solvent->react monitor 5. Monitor Reaction Progress (TLC, GC-MS) react->monitor workup 6. Aqueous Work-up (Extraction and Washing) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[8]

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-OR² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂⁻) pd2_biaryl R¹-Pd(II)L₂-R² pd2_biaryl->pd0 Reductive Elimination (R¹-R²) i1->i2 Ligand Exchange

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Applications of 4-Butylphenylboronic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylphenylboronic acid is a versatile and valuable reagent in modern organic synthesis. Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. These structural motifs are of significant interest in medicinal chemistry, materials science, and agrochemical development due to their prevalence in biologically active molecules and functional materials.[1] The butyl group of this compound can enhance solubility in organic solvents and influence the electronic and steric properties of the resulting products.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted biphenyls. This reaction is widely favored for its mild conditions, tolerance of various functional groups, and the general stability of the boronic acid starting material.

Another application is in the synthesis of symmetrical biphenyls through reactions like the Friedel-Crafts alkylation, which provides an alternative route to biaryl structures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organic halide or triflate. This reaction is a powerful tool for the construction of C(sp²)–C(sp²) bonds.

General Reaction Scheme:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

EntryAryl HalideCatalyst (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
14-BromoacetophenonePd(OAc)₂ (1) / PPh₃ (2)K₂CO₃Toluene/H₂O129085
24-IodoanisolePd(PPh₃)₄ (2)Na₂CO₃DME/H₂O88592
31-Bromo-4-nitrobenzenePdCl₂(dppf) (3)Cs₂CO₃Dioxane/H₂O610088
42-BromopyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1010078
Experimental Protocol: Synthesis of 4-Butyl-4'-methoxy-1,1'-biphenyl

This protocol describes the synthesis of 4-butyl-4'-methoxy-1,1'-biphenyl via a Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.

Materials:

  • This compound (1.2 mmol, 213 mg)

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, and sodium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add DME and water. Then, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-butyl-4'-methoxy-1,1'-biphenyl.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Aryl halide - Base start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert add_solv_cat Add Solvent and Pd Catalyst inert->add_solv_cat react Heat and Stir (Monitor by TLC) add_solv_cat->react workup Work-up: - Cool to RT - Dilute - Wash react->workup purify Purification: - Dry - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Friedel-Crafts Alkylation

This compound can be used in the synthesis of symmetrical 4,4'-disubstituted biphenyls through reactions like the Friedel-Crafts alkylation of a suitable biphenyl precursor, which can be synthesized from this compound. However, a more direct application of related chemistry is the synthesis of 4,4'-di-tert-butylbiphenyl, which serves as a good example of biphenyl functionalization.

Experimental Protocol: Synthesis of 4,4'-Di-tert-butylbiphenyl

This protocol details the synthesis of 4,4'-di-tert-butylbiphenyl via a Friedel-Crafts alkylation of biphenyl.

Materials:

  • Biphenyl (0.03 mol, 5.0 g)

  • tert-Butyl chloride (0.09 mol, 10 mL)

  • Anhydrous ferric chloride (FeCl₃) (0.0012 mol, 0.2 g)

  • Dichloromethane (DCM) (25 mL)

  • 10% Hydrochloric acid (HCl)

  • Anhydrous calcium chloride

  • 95% Ethanol

Procedure:

  • Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve biphenyl in dichloromethane and add tert-butyl chloride.

  • Catalyst Addition: To the stirred solution, add anhydrous ferric chloride. A gas trap should be used to capture the evolved HCl gas.

  • Reaction: Gently warm the flask in a water bath and swirl the contents. The reaction is typically complete when gas evolution ceases (approximately 1 hour).

  • Work-up: Pour the reaction mixture into a separatory funnel. Wash the organic layer with 10% HCl (3 x 20 mL) and then with water (20 mL).

  • Purification: Dry the organic layer with anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation. Recrystallize the crude product from 95% ethanol to yield white crystals of 4,4'-di-tert-butylbiphenyl.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl frameworks through the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors for the development of new pharmaceuticals, materials, and other functional molecules. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make this compound an attractive building block in modern organic chemistry.

References

Application Notes: Palladium Catalyst Selection for 4-Butylphenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This reaction is instrumental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-butylphenylboronic acid with various organic halides and pseudo-halides. The selection of an appropriate palladium catalyst system is critical and depends on factors such as the reactivity of the coupling partner, desired reaction conditions, and cost.

Data Presentation: Catalyst System Performance

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the combination of the palladium source, ligand, base, and solvent. For a versatile substrate like this compound, a range of conditions can be effective. The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura reactions with relevant substrates. While specific data for this compound is limited in some cases, performance data from structurally related or more challenging arylboronic acids provide valuable insights for catalyst selection.

Table 1: Performance of Common Palladium Catalysts in Suzuki-Miyaura Cross-Coupling

Catalyst System Ligand Base Solvent Temp. (°C) Time (h) Aryl Halide Example Yield (%) Reference
Pd(PPh₃)₄ (5 mol%) PPh₃ K₂CO₃ DME 80 18 5-bromo-1-ethyl-1H-indazole 65
Pd(OAc)₂ (2 mol%) SPhos (4 mol%) K₃PO₄ 1,4-Dioxane 100 12 Aryl Chloride >95
Pd₂(dba)₃ P(t-Bu)₃ K₃PO₄ Dioxane 25 12 Aryl Bromide 95
XPhos Pd G2 (2 mol%) XPhos K₃PO₄ Dioxane/H₂O 100 1 Aryl Bromide >95

| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 18 | 5-bromo-1-ethyl-1H-indazole | 65 | |

Table 2: Comparison of Reaction Parameters

Parameter Common Options Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Preformed Catalysts (e.g., XPhos Pd G2) Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors requiring a ligand. Pd(PPh₃)₄ can be used directly but may show lower activity for challenging substrates. Preformed catalysts offer high activity and convenience.
Ligand Buchwald-type (SPhos, XPhos), PPh₃, P(t-Bu)₃ Buchwald-type phosphine ligands are highly effective for a broad range of substrates, including sterically hindered and electron-poor partners, but can be air-sensitive and costly.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KOH The choice of base is crucial and can significantly affect the reaction rate and outcome. K₃PO₄ is often effective for challenging couplings, while K₂CO₃ is a common, milder choice.

| Solvent | Toluene, Dioxane, THF, DME, Alcohol/Water mixtures | Solvents should be anhydrous and deoxygenated. Biphasic systems like Toluene/H₂O or Dioxane/H₂O are common and often effective. |

Key Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates and scales. All procedures should be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for coupling this compound with a range of aryl bromides and iodides.

  • Materials:

    • This compound (1.2 equiv)

    • Aryl halide (1.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Toluene/Deionized Water (4:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (3 cycles).

    • Under a counterflow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.

    • Add the degassed Toluene/Water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Activity Protocol for Aryl Chlorides using Pd(OAc)₂/SPhos

This protocol is recommended for the coupling of less reactive aryl chlorides, employing a highly active palladium/phosphine ligand system.

  • Materials:

    • This compound (1.5 equiv)

    • Aryl chloride (1.0 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.

    • Add the aryl chloride and this compound.

    • Remove the flask from the glovebox and add anhydrous 1,4-dioxane via syringe.

    • Seal the flask and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash chromatography.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition->pd_complex transmetalation Transmetalation pd_r_complex R¹-Pd(II)L₂-R² pd_complex->pd_r_complex transmetalation->pd_r_complex pd_r_complex->pd0 reductive_elimination Reductive Elimination out1 R¹-R² (Coupled Product) pd_r_complex->out1 reductive_elimination->pd0 in1 R¹-X (Aryl Halide) in1->pd0 in2 R²-B(OH)₂ (Boronic Acid) + Base in2->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start: Assemble Glassware setup Reaction Setup: Add solids (Boronic Acid, Aryl Halide, Base, Catalyst) to flame-dried flask. start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Reaction: Heat and stir mixture at desired temperature. solvent->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: Cool, dilute with organic solvent, wash with water and brine. monitor->workup Complete purify Purification: Dry organic layer, concentrate, and purify via column chromatography. workup->purify end End: Characterize Pure Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.

Application Notes: 4-Butylphenylboronic Acid as a Key Intermediate in Pharmaceutical Synthesis

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Butylphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This powerful palladium-catalyzed reaction couples an organoboron compound, such as 4-butylphenylboronic acid, with an organic halide or triflate.[2][3] Its advantages include mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids.[3] this compound is a valuable building block, enabling the introduction of a butylphenyl moiety into a variety of molecular scaffolds, a common structural motif in pharmaceuticals and materials science.

These application notes provide an overview of the standard reaction conditions for the coupling of this compound with various aryl halides and offer detailed experimental protocols for common scenarios.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between this compound and an aryl halide (Ar-X) in the presence of a base to yield the corresponding 4-butylbiphenyl derivative.

Scheme 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

(where Ph = phenylene, Ar = aryl group, X = I, Br, Cl, or OTf)

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3]

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This can be added directly, like Pd(PPh₃)₄, or generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ with the addition of phosphine ligands.[1][4] For less reactive aryl chlorides, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary.[4]

  • Base: A base is required to activate the boronic acid for transmetalation.[5] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][2] The choice of base can significantly influence the reaction rate and yield.[1]

  • Solvent: The reaction is often performed in a mixture of an organic solvent and water.[4] Common organic solvents include toluene, 1,4-dioxane, dimethylformamide (DMF), and dimethoxyethane (DME).[1] The solvent must be anhydrous and deoxygenated when not used in an aqueous system.[1]

  • Temperature: Reaction temperatures typically range from room temperature to 120 °C, with most reactions being heated to between 80-110 °C to ensure a reasonable reaction rate.[1][2][3]

Summary of Standard Reaction Conditions

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions serve as a starting point and may require optimization for specific substrates.

ParameterAryl Iodides & BromidesAryl Chlorides
Aryl Halide 1.0 equivalent1.0 equivalent
This compound 1.2 - 1.5 equivalents[1]1.5 equivalents[4]
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)[2]Pd(OAc)₂ (2 mol%)[4]
Ligand None (or PPh₃)SPhos (4 mol%)[4]
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)[2]K₃PO₄ (2.0 equiv)[4]
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O[2][4]1,4-Dioxane (anhydrous)[4]
Temperature 80 - 100 °C[1][2]100 - 110 °C[4]
Reaction Time 2 - 12 hours[1][3]12 - 24 hours[1]
Typical Yield 70 - 95%60 - 85%

Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below. It involves reaction setup under an inert atmosphere, heating for a specified duration, followed by workup and purification of the product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, This compound, and Base in Flask B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (N2 or Ar) C->D E Heat Mixture (e.g., 80-110 °C) D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temp & Quench F->G H Aqueous Workup (e.g., EtOAc/Water) G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Protocol 1: Coupling with an Aryl Bromide using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.[4]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)[4]

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)[4]

  • Toluene (8 mL)

  • Deionized water (2 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and potassium carbonate.[1][4]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]

  • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄.[4]

  • Add toluene and deionized water (4:1 v/v) to the flask via syringe.[4]

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.[4]

  • Heat the reaction mixture to 90 °C with vigorous stirring.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.[4]

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.[4]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[4]

Protocol 2: Coupling with an Aryl Chloride using a Buchwald-Hartwig Ligand

This protocol is recommended for the coupling of less reactive aryl chlorides, employing a highly active palladium/phosphine ligand system.[4]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)[4]

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)[4]

  • SPhos (0.04 mmol, 4 mol%)[4]

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)[4]

  • Anhydrous 1,4-Dioxane (10 mL)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask with a magnetic stir bar.[4]

  • Add the aryl chloride and this compound to the flask.[4]

  • Add anhydrous 1,4-dioxane via syringe.[4]

  • Seal the flask and bring it out of the glovebox. Heat the reaction mixture to 100 °C with stirring.[4]

  • Monitor the reaction by GC-MS or LC-MS. The reaction may require 12-24 hours for completion.[1]

  • After completion, cool the mixture to room temperature.[4]

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts and the catalyst.[4]

  • Wash the Celite pad with additional diethyl ether.[4]

  • Concentrate the filtrate under reduced pressure.[4]

  • Purify the residue by flash chromatography on silica gel to obtain the target compound.[4]

Safety Precautions

  • Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Reactions should be conducted under an inert atmosphere as some reagents are air-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: 4-Butylphenylboronic Acid in the Synthesis of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of 4-butylphenylboronic acid and its derivatives in the synthesis of advanced materials, including liquid crystals, conjugated polymers for organic electronics, and hole-transporting materials for Organic Light-Emitting Diodes (OLEDs). The methodologies are centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Synthesis of Liquid Crystalline Materials: 4-Butyl-4'-cyanobiphenyl

The biphenyl core is a fundamental structural motif in many liquid crystalline materials. The Suzuki-Miyaura coupling offers a highly efficient method for the synthesis of asymmetrically substituted biphenyls, such as the 4-alkyl-4'-cyanobiphenyls, which are key components in liquid crystal displays (LCDs).

General Reaction Scheme: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (e.g., a phenylboronic acid) and an organohalide in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling cluster_cat Catalytic Cycle pd0 Pd(0)L2 pd_add Oxidative Addition pd0->pd_add R1-X pd_ox R1-Pd(II)L2-X pd_add->pd_ox transmetal Transmetalation pd_ox->transmetal R2-B(OH)2 Base pd_trans R1-Pd(II)L2-R2 transmetal->pd_trans red_elim Reductive Elimination pd_trans->red_elim red_elim->pd0 R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Butyl-4'-cyanobiphenyl

This protocol details the synthesis of 4-butyl-4'-cyanobiphenyl from this compound and 4-bromobenzonitrile.

LC_Synthesis_Workflow start Start: Assemble Reaction reactants Combine: - this compound - 4-Bromobenzonitrile - Pd(PPh3)4 - Na2CO3 - Toluene/Ethanol/Water start->reactants reaction Heat under Nitrogen (e.g., 80-90°C, 12-24h) reactants->reaction workup Aqueous Workup: - Cool to RT - Separate organic layer - Wash with brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column chromatography workup->purification product Final Product: 4-Butyl-4'-cyanobiphenyl purification->product

Caption: Workflow for the synthesis of 4-butyl-4'-cyanobiphenyl.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), 4-bromobenzonitrile (1.0 eq), and sodium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data (Representative):

ParameterValue
Reactants
This compound1.0 mmol
4-Bromobenzonitrile1.0 mmol
Catalyst
Pd(PPh₃)₄3 mol%
Base
Sodium Carbonate2.0 mmol
Solvent Toluene/Ethanol/Water
Temperature 90 °C
Reaction Time 18 hours
Yield 85-95%

Synthesis of Conjugated Polymers: Poly(9,9-dioctylfluorene-alt-bithiophene) (F8T2)

This compound is a model for more complex diboronic acids used in Suzuki polycondensation to create conjugated polymers for organic electronics. A prominent example is the synthesis of F8T2, a polymer widely used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). In this case, a boronic ester derivative of a fluorene is used.

Experimental Protocol: Suzuki Polycondensation for F8T2

This protocol describes the synthesis of F8T2 from 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and 5,5'-dibromo-2,2'-bithiophene.[1]

Polymer_Synthesis_Workflow start Start: Assemble Reaction monomers Dissolve Monomers in Toluene: - 9,9-dioctylfluorene-2,7-diboronic acid ester - 5,5'-dibromo-2,2'-bithiophene start->monomers add_reagents Add: - Aliquat 336 (Phase Transfer Catalyst) - 2M Aqueous NaOH monomers->add_reagents add_catalyst Add Pd(PPh3)4 add_reagents->add_catalyst polymerization Heat under Nitrogen (90°C, 48h) add_catalyst->polymerization end_capping End-Capping: - Add fluorene monomer - Add bromobenzene polymerization->end_capping precipitation Precipitate Polymer in Methanol end_capping->precipitation purification Purification: - Filter - Dissolve in Chloroform - Extract with water precipitation->purification product Final Product: Poly(9,9-dioctylfluorene-alt-bithiophene) (F8T2) purification->product

Caption: Workflow for the synthesis of the conjugated polymer F8T2.

Materials:

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

  • 5,5'-dibromo-2,2'-bithiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Aliquat 336 (phase transfer catalyst)

  • Sodium Hydroxide (NaOH) solution, 2M

  • Toluene, anhydrous

  • Methanol

  • Chloroform

  • Bromobenzene

Procedure:

  • In a Schlenk flask, dissolve 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq) and 5,5'-dibromo-2,2'-bithiophene (1.0 eq) in anhydrous toluene.[1]

  • Add the phase transfer catalyst, Aliquat 336, followed by a 2M aqueous solution of NaOH.[1]

  • Degas the mixture by bubbling with nitrogen for 30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄.[1]

  • Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 48 hours.[1]

  • For end-capping, add a small amount of the fluorene monomer followed by bromobenzene and continue stirring for an additional 2 hours.[1]

  • Cool the reaction mixture to room temperature and pour it into methanol to precipitate the polymer.

  • Filter the crude polymer and redissolve it in chloroform.

  • Wash the chloroform solution with water multiple times to remove any remaining salts and catalyst residues.

  • Reprecipitate the polymer in methanol, filter, and dry under vacuum.

Quantitative Data (Representative): [2]

ParameterValue
Monomers
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester1.35 mmol
5,5'-dibromo-2,2'-bithiophene1.35 mmol
Catalyst
Pd(PPh₃)₄15.5 mg
Base & Additives
2M Aqueous NaOH6 mL
Aliquat 33650 µL
Solvent Toluene
Temperature 90 °C
Reaction Time 48 hours
Number Average Molecular Weight (Mn) 35.2 kDa
Polymer Dispersity Index (PDI) 2.47

Synthesis of Hole-Transporting Materials (HTMs) for OLEDs

Derivatives of this compound, particularly those incorporating triphenylamine and carbazole moieties, are crucial for creating amorphous materials with high glass transition temperatures (Tg), which are essential for stable and efficient OLEDs.[3]

Experimental Protocol: Synthesis of a Carbazole-based HTM

This protocol outlines the synthesis of {4-[2-(3,5-Bis-carbazol-9-yl-phenyl)-carbazol-9-yl]-phenyl}-diphenylamine, a hole-transporting material, via a Suzuki coupling reaction.[3]

Materials:

  • (4-(9H-Carbazol-9-yl)phenyl)boronic acid

  • 9-(2-Bromo-3,5-di(9H-carbazol-9-yl)phenyl)-9H-carbazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • n-Hexane

  • Dichloromethane

Procedure:

  • Combine (4-(9H-Carbazol-9-yl)phenyl)boronic acid (1.2 eq), 9-(2-Bromo-3,5-di(9H-carbazol-9-yl)phenyl)-9H-carbazole (1.0 eq), and potassium carbonate (3.0 eq) in a round-bottom flask.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate the flask and backfill with nitrogen.

  • Add a degassed mixture of THF and water.

  • Heat the mixture to reflux and stir for 24 hours.

  • After cooling, extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and dichloromethane as the eluent.

Quantitative Data: [3]

ParameterValue
Reactants
(4-(9H-Carbazol-9-yl)phenyl)boronic acid1.2 eq
9-(2-Bromo-3,5-di(9H-carbazol-9-yl)phenyl)-9H-carbazole1.0 eq
Catalyst
Pd(PPh₃)₄5 mol%
Base
Potassium Carbonate3.0 eq
Solvent THF/Water
Temperature Reflux
Reaction Time 24 hours
Yield 65%
Glass Transition Temperature (Tg) 148-165 °C

References

Selecting the Optimal Base for Suzuki Coupling with 4-Butylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] A critical parameter in optimizing this reaction is the choice of base, which plays a pivotal role in the catalytic cycle and can significantly impact reaction yield, rate, and selectivity.[1][4] This document provides a comparative analysis of commonly employed bases for the Suzuki coupling of 4-butylphenylboronic acid, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic routes.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The base is crucial for the transmetalation step, where it activates the organoboron species.[1][2][6] This activation is believed to occur through the formation of a more nucleophilic borate anion [RB(OH)3]⁻, which facilitates the transfer of the organic group (in this case, 4-butylphenyl) to the palladium complex.[2][4][7] The choice of base can influence the rate of this step and, consequently, the overall efficiency of the reaction.[1]

Common bases used in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[1] The selection of an appropriate base is often dependent on the specific substrates, catalyst system, and solvent employed.[1]

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - this compound - Catalyst & Ligand - Selected Base start->setup inert Inert Atmosphere: Evacuate & Backfill with N₂/Ar setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir (e.g., 90-100 °C, 12-16h) solvent->reaction monitor Monitor Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup Complete dry Dry & Concentrate workup->dry purify Purification: Column Chromatography dry->purify product Isolated Product purify->product

References

Effective Solvent Systems for Reactions Involving 4-Butylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for selecting effective solvent systems for reactions involving 4-butylphenylboronic acid. The choice of solvent is a critical parameter that can significantly influence reaction kinetics, yield, and product purity. These guidelines are primarily focused on the widely used Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Introduction

This compound is a versatile organoboron compound utilized in a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Its butyl group enhances solubility in organic solvents compared to unsubstituted phenylboronic acid, making it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials. The selection of an appropriate solvent system is crucial for ensuring efficient dissolution of reactants, stabilization of the catalyst, and facilitation of the key steps in the catalytic cycle.

Key Considerations for Solvent Selection

The ideal solvent system for a reaction involving this compound should:

  • Ensure Solubility: All reactants, including the boronic acid, the coupling partner (e.g., an aryl halide), and the base, should be sufficiently soluble to allow for a homogeneous or effectively biphasic reaction mixture.

  • Promote Catalytic Activity: The solvent can influence the stability and activity of the palladium catalyst. Polar aprotic solvents are often favored as they can stabilize the cationic palladium intermediates in the catalytic cycle.

  • Facilitate Transmetalation: The transfer of the butylphenyl group from the boron atom to the palladium center is a critical step. The solvent, often in conjunction with the base, plays a role in activating the boronic acid for this process.

  • Minimize Side Reactions: The solvent should not promote undesirable side reactions such as protodeboronation (cleavage of the C-B bond by a proton source). The use of anhydrous and deoxygenated solvents is often recommended to prevent catalyst deactivation and unwanted side reactions.[2]

Comparative Analysis of Solvent Systems for Suzuki-Miyaura Coupling

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides in different solvent systems. It is important to note that direct comparative studies across a wide range of solvents for a single reaction are limited. The data presented is a compilation from various sources and serves as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with 4-Haloacetophenones

Aryl HalideCatalystBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePd-NHC ComplexKOHIPA-Water (1:1)RT0.1752[1]
4-ChloroacetophenonePd-NHC ComplexKOHIPA-Water (1:1)RT0.1778[1]

Table 2: Representative Solvent Systems for Suzuki-Miyaura Coupling of Arylboronic Acids

While specific data for this compound is limited, the following table provides a general overview of commonly used solvents and their typical performance in Suzuki-Miyaura reactions.[2]

Solvent SystemGeneral CharacteristicsTypical YieldsNotes
Toluene/WaterBiphasic system, requires efficient stirring. Good for higher temperatures.Good to HighA standard and robust choice for many Suzuki couplings.
1,4-Dioxane/WaterMiscible system, often provides good yields.Good to HighA versatile and commonly used solvent system.
Tetrahydrofuran (THF)/WaterMiscible system, effective for a range of couplings.GoodCan be a good starting point for optimization.
N,N-Dimethylformamide (DMF)Polar aprotic solvent, useful for poorly soluble substrates.Moderate to GoodCan sometimes lead to side reactions like hydrodehalogenation.
Ethanol/WaterA greener solvent option, can be effective with certain catalysts.GoodOften used with heterogeneous catalysts like Pd/C.

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in a Biphasic System

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Toluene (anhydrous and deoxygenated)

  • Deionized water (deoxygenated)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add anhydrous and deoxygenated toluene (e.g., 10 mL) followed by deoxygenated water (e.g., 2 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Suzuki-Miyaura Coupling in an Isopropanol-Water System

This protocol is based on a specific literature example.[1]

Materials:

  • This compound (0.75 mmol)

  • 4-Haloacetophenone (1.0 mmol)

  • Pd-NHC catalyst (specific to the reference)

  • Potassium Hydroxide (KOH) (2.0 mmol)

  • Isopropanol (IPA)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve the Pd-NHC catalyst, this compound, and potassium hydroxide in a 1:1 mixture of IPA and water (2.0 mL total volume).

  • Add the 4-haloacetophenone to the solution.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 10 minutes).

  • Monitor the reaction for the conversion of the starting material.

  • Upon completion, proceed with a standard aqueous work-up and purification as described in Protocol 1.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to reactions involving this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X (Aryl Halide) PdII R-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar-B(OH)₂ (this compound) + Base PdII_Ar R-Pd(II)Ln-Ar Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Solvent_Selection_Workflow Start Define Reaction: This compound + Coupling Partner Solubility Assess Reactant Solubility Start->Solubility Screening Select Initial Solvent Systems (e.g., Toluene/H₂O, Dioxane/H₂O, IPA/H₂O) Solubility->Screening Optimization Perform Small-Scale Screening Reactions Screening->Optimization Analysis Analyze Yield and Purity (TLC, GC-MS, LC-MS) Optimization->Analysis Decision Optimal Solvent System? Analysis->Decision ScaleUp Scale-Up Reaction Decision->ScaleUp Yes Reoptimize Re-evaluate and Select New Solvent Systems Decision->Reoptimize No Reoptimize->Optimization

Caption: A logical workflow for selecting an effective solvent system.

Conclusion

The selection of an appropriate solvent system is a critical step in the successful execution of reactions involving this compound. While a range of solvents can be employed for Suzuki-Miyaura cross-coupling reactions, the optimal choice will depend on the specific substrates, catalyst, and base used. The provided protocols and data serve as a valuable resource for researchers to develop robust and efficient synthetic methods. It is highly recommended to perform small-scale screening experiments to identify the most effective solvent system for a particular transformation.

References

Application Notes: Synthesis of Complex Biaryl Compounds Using 4-Butylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biaryl scaffolds are privileged structural motifs prevalent in a wide range of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] Their unique stereoelectronic properties make them crucial components in numerous therapeutic agents, including anti-inflammatory drugs, antibiotics, and antihypertensives.[4][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these biaryl compounds, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of its reagents.[6][7][8]

4-Butylphenylboronic acid is a key building block in this context, allowing for the introduction of a butylphenyl group into complex molecules. The butyl group can modulate the lipophilicity and pharmacokinetic properties of the final compound, making it a valuable reagent for drug discovery and development professionals. These application notes provide a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides, along with typical reaction parameters and a workflow for synthesis and purification.

Logical and Experimental Workflow Diagrams

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for optimizing reaction conditions. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

Suzuki_Miyaura_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Complex oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-R' Complex transmetalation->pd2_biaryl base Base (e.g., K₂CO₃) borate [R'-B(OH)₃]⁻ base->borate boronic_acid R'-B(OH)₂ (this compound) boronic_acid->borate Activation borate->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Biaryl Product) reductive_elimination->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition

Figure 1: Suzuki-Miyaura Catalytic Cycle.

The synthesis of biaryl compounds follows a structured experimental workflow, from initial setup and reaction to final purification and analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup (Flame-dried flask, inert gas) reagents 2. Add Reagents (Aryl Halide, Boronic Acid, Base) setup->reagents catalyst 3. Add Catalyst & Solvent (Palladium Catalyst, Anhydrous Solvent) reagents->catalyst heating 4. Heating & Stirring (Typically 80-110 °C) catalyst->heating monitoring 5. Monitor Progress (TLC or GC-MS) heating->monitoring quench 6. Quench & Extract (Cool, dilute, wash with water) monitoring->quench dry 7. Dry & Concentrate (Dry organic layer, evaporate solvent) quench->dry purify 8. Column Chromatography (Purify crude product on silica gel) dry->purify characterization 9. Characterization (NMR, MS) purify->characterization

Figure 2: Experimental Workflow for Biaryl Synthesis.

The synthesis of novel biaryl compounds via this methodology is a critical first step in the drug discovery pipeline, enabling the creation of new chemical entities for biological screening.

Drug_Discovery_Pathway synthesis Biaryl Synthesis (using this compound) library Compound Library Generation synthesis->library screening High-Throughput Screening (HTS) library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead candidate Preclinical Candidate hit_to_lead->candidate

Figure 3: Role of Biaryl Synthesis in Drug Discovery.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the palladium-catalyzed cross-coupling of an aryl halide with this compound. Conditions should be optimized for specific substrates.

1. Materials and Reagents:

  • Aryl halide (e.g., aryl bromide, iodide) (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, DMF) (5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser) and purification supplies.[1]

2. Reaction Setup:

  • Add the aryl halide (1.0 mmol), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.) to a flame-dried Schlenk or round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[1]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[1]

  • Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).[1]

  • Add the anhydrous, deoxygenated solvent (5-10 mL) via syringe.[1]

3. Reaction Procedure:

  • Stir the reaction mixture at the desired temperature, typically between 80-110 °C.[1]

  • Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-24 hours).[1]

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[1]

Data Presentation

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

Parameter Typical Value/Reagent Notes
Aryl Halide Aryl-I, Aryl-Br, Aryl-OTf Reactivity order is I > Br > OTf >> Cl. Aryl chlorides may require more active catalyst systems.[7]
Boronic Acid 1.2 - 1.5 equivalents A slight excess is often used to drive the reaction to completion.[1]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand Catalyst choice depends on the reactivity of the coupling partners.[1]
Catalyst Loading 1 - 5 mol% Lower loadings may be possible with highly active catalysts.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH The choice of base can significantly impact the reaction outcome and must be compatible with substrates.[1]
Solvent Toluene, Dioxane, DMF, DME The solvent must be anhydrous and thoroughly deoxygenated.[1]
Temperature 80 - 110 °C The optimal temperature depends on the substrates and catalyst system.[1]

| Reaction Time | 2 - 24 hours | Progress should be monitored by TLC or GC-MS.[1] |

Table 2: Example Synthesis of 4-acetyl-4'-butylbiphenyl [12] This table summarizes the reaction conditions for the coupling of 4-bromoacetophenone with this compound.

Reagent/ParameterValue/CompoundMolar Amount/Equivalents
Aryl Halide 4-Bromoacetophenone1.0 mmol (1.0 equiv.)
Boronic Acid This compound0.75 mmol (1.0 equiv. relative to Phenylboronic acid in competitive study)
Base KOH2.0 mmol (2.0 equiv.)
Catalyst Pd-NHC Complex (2a)Not specified in mol%
Solvent IPA-Water (1:1)2.0 mL
Temperature Room Temperature-
Time 10 minutes-
Product 4-acetyl-4'-butylbiphenyl-
Yield 52%-
Note: This specific example was part of a competitive reaction study to determine catalyst selectivity. Conditions may vary for a standard synthesis.[12]

References

Troubleshooting & Optimization

Troubleshooting low yields in 4-Butylphenylboronic acid Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving 4-butylphenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction with this compound has a low yield. What are the first things I should check?

A1: Low yields in Suzuki couplings can often be traced back to a few key areas. Start with a systematic check of your reagents and reaction setup:

  • Reagent Quality:

    • This compound Stability: While generally stable, boronic acids can degrade over time. Ensure you are using a fresh, high-purity batch. Consider storing it under an inert atmosphere.

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[1]

  • Catalyst and Ligand Integrity:

    • Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are susceptible to oxidation.[2] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[3]

    • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst. Ensure your base is of high purity and has been stored correctly.

Q2: I suspect protodeboronation of my this compound is the main issue. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that lowers yield.[4] Here are some strategies to minimize it:

  • Choice of Base: The base is crucial in the Suzuki reaction, but harsh basic conditions can promote protodeboronation.[5] Consider using a milder base like K₂CO₃ or K₃PO₄.[3]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction to proceed, excess water can facilitate protodeboronation. Using anhydrous solvents can sometimes help.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.[6] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor your reaction closely and stop it once the starting material is consumed.

Q3: My reaction seems to stall before completion. What could be the cause?

A3: Reaction stalling can be due to catalyst deactivation.

  • Catalyst Loading: While a low catalyst loading is desirable, it may not be sufficient for a complete reaction, especially with less reactive coupling partners. Consider increasing the catalyst loading to 1-5 mol%.[3]

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the catalytic cycle. For challenging couplings, consider using more robust and electron-rich ligands like Buchwald-type phosphines (e.g., SPhos, XPhos).[2]

  • Oxygen Contamination: As mentioned, even small amounts of oxygen can deactivate the catalyst. Ensure your degassing procedure for the solvent and reaction vessel is thorough.

Q4: How do I choose the optimal base and solvent for my reaction?

A4: The choice of base and solvent is highly interdependent and substrate-specific.

  • Bases: Inorganic bases are generally preferred for Suzuki couplings.[5] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] The strength of the base can influence the reaction rate and the prevalence of side reactions. A screening of different bases may be necessary to find the optimal one for your specific substrates.

  • Solvents: A variety of solvents can be used for Suzuki reactions, often in combination with water.[7] Common choices include toluene, dioxane, DMF, and THF.[3] The solvent should be able to dissolve the reagents and be compatible with the chosen base and temperature. Degassing the solvent is crucial.

Data Presentation

The following tables summarize quantitative data on the Suzuki coupling of this compound with various aryl halides under different conditions.

Table 1: Suzuki Coupling of this compound with Aryl Halides [8]

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd-NHC (2a) (1)KOH (2)IPA/H₂O (1:1)RT0.1752
24-IodoacetophenonePd-NHC (2a) (1)KOH (2)IPA/H₂O (1:1)RT0.1776
34-ChloroacetophenonePd-NHC (2d) (1)KOH (2)IPA/H₂O (1:1)RT0.1778

Catalyst 2a and 2d are specific Pd-N-heterocyclic carbene complexes as described in the source.[8]

Table 2: General Influence of Reaction Parameters on Suzuki Coupling Yield

ParameterGeneral Recommendation for this compoundRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts (e.g., SPhos-Pd-G3)Buchwald-type catalysts are often more active for challenging substrates.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Inorganic bases are generally effective. The choice may need optimization.[3][5]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OA combination of an organic solvent and water is common and often effective.[7]
Temperature 80-110 °CHigher temperatures often increase the reaction rate, but can also promote side reactions.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound [3][9]

This protocol is a starting point and may require optimization for specific substrates and conditions.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5-10 mL of a Toluene/H₂O mixture). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (e.g., Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature (e.g., 80-110°C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product Troubleshooting_Tree cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_side_reactions Side Reaction Issues start Low Yield in Suzuki Reaction check_reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temp.) start->check_conditions side_reactions Consider Side Reactions (Protodeboronation) start->side_reactions reagent_sol Use fresh, high-purity reagents. Store under inert atmosphere. check_reagents->reagent_sol Degraded? conditions_sol Ensure thorough degassing. Optimize temperature. check_conditions->conditions_sol Suboptimal? side_reactions_sol Use milder base. Consider boronic ester. Optimize reaction time. side_reactions->side_reactions_sol Suspected? optimize Re-run Optimized Reaction reagent_sol->optimize conditions_sol->optimize side_reactions_sol->optimize

References

Technical Support Center: Optimization of 4-Butylphenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki-Miyaura coupling reactions involving 4-butylphenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, offering systematic approaches to identify and resolve them.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic evaluation of your reagents and reaction conditions is the most effective approach.

  • Reagent Quality:

    • This compound Stability: While generally stable, boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a known side reaction that can reduce the yield of the desired product.[1][2] It is advisable to use fresh, high-purity this compound.

    • Aryl Halide Reactivity: The reactivity of the coupling partner is critical. The general trend for reactivity is I > Br > OTf >> Cl.[1][3] Aryl chlorides are less reactive and often necessitate more active catalyst systems.[1][3]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Ensure they are fresh and have been stored under an inert atmosphere to prevent degradation, which can lead to catalyst deactivation.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas, such as argon or nitrogen.[1][4]

    • Solvent and Base Purity: The use of anhydrous and degassed solvents is highly recommended, as oxygen can deactivate the catalyst.[1] Ensure the base is of high purity.

Q2: I suspect protodeboronation of my this compound is a significant side reaction. How can this be minimized?

A2: Protodeboronation is a common cause of low yields.[1][2] Several strategies can be employed to mitigate this side reaction:

  • Choice of Base: The base plays a crucial role in the catalytic cycle but can also promote protodeboronation.[5] Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[1]

  • Anhydrous Conditions: While some protocols use aqueous bases, water can act as a proton source for protodeboronation.[1][6] Running the reaction under anhydrous conditions can help to minimize this side reaction.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.[1]

Q3: My reaction has stalled, or the conversion is incomplete. What adjustments can I make?

A3: Incomplete conversion can often be addressed by optimizing the reaction parameters.

  • Temperature: The reaction temperature significantly influences the reaction rate. For many Suzuki couplings, a temperature range of 80-110 °C is effective.[4] However, the optimal temperature will depend on the specific substrates and catalyst system used.

  • Catalyst Loading: While a typical catalyst loading is 1-5 mol%, increasing the catalyst loading can sometimes improve conversion for less reactive substrates.[4]

  • Ligand Selection: The choice of phosphine ligand can have a profound impact on the reaction outcome. For challenging couplings, consider using more electron-rich and bulky ligands, such as those from the Buchwald-type family (e.g., SPhos, XPhos).[7][8]

Frequently Asked Questions (FAQs)

Q1: What is a standard starting point for optimizing the reaction conditions for a this compound coupling?

A1: A good starting point for optimization is to use a well-established set of conditions and then systematically vary individual parameters. The following table summarizes typical reaction parameters that can be used as a baseline.

ParameterRecommended Starting ConditionsNotes
Aryl Halide Aryl-Br or Aryl-IAryl chlorides may require more specialized and active catalyst systems.[1][3]
This compound 1.2 - 1.5 equivalentsAn excess is often used to drive the reaction to completion.[4]
Palladium Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/LigandCatalyst choice depends on the reactivity of the coupling partners.[4]
Catalyst Loading 1 - 5 mol%Lower loadings may be possible with highly active catalysts.[4]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equivalents)The choice of base can significantly impact the reaction outcome.[4]
Solvent Toluene, Dioxane, DMF, or DME (anhydrous and deoxygenated)The solvent should be carefully chosen to ensure solubility of all components.[4]
Temperature 80 - 110 °CThe optimal temperature depends on the substrates and catalyst system.[4]
Reaction Time 2 - 24 hoursMonitor reaction progress by TLC or GC-MS.[4]

Q2: How do I choose the right palladium catalyst and ligand for my specific aryl halide?

A2: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling.

  • For Aryl Bromides and Iodides: Standard catalysts like Pd(PPh₃)₄ are often effective.

  • For Aryl Chlorides: These are more challenging substrates and typically require more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step. Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often successful.[7][8]

Q3: What are the most common side reactions in Suzuki-Miyaura couplings, and how can I identify them?

A3: Besides protodeboronation, other common side reactions include:

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur.[2] Homocoupling of the boronic acid is often promoted by the presence of oxygen.[2]

  • Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.[2]

These side products can often be identified by techniques such as GC-MS or LC-MS by comparing the observed masses to the expected masses of the starting materials and the desired product.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general framework. The specific amounts of reagents, choice of catalyst, base, and solvent, as well as the reaction temperature and time, should be optimized for each specific substrate combination.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2–1.5 mmol), and the base (2.0–3.0 mmol).[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed, anhydrous solvent (5-10 mL).[4] Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02–0.05 mmol, 2–5 mol%) and any additional ligand if required.[4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4][7]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)2) Borate Borate [Ar'-B(OH)3]- Boronic->Borate + Base Base Base Borate->Transmetal Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality - Boronic Acid Purity - Aryl Halide Reactivity - Catalyst/Ligand Integrity Start->CheckReagents CheckConditions Verify Reaction Conditions - Inert Atmosphere - Solvent/Base Purity - Temperature Start->CheckConditions OptimizeBase Optimize Base - Try milder bases (K3PO4, KF, Cs2CO3) CheckReagents->OptimizeBase If protodeboronation suspected OptimizeCatalyst Optimize Catalyst System - Increase Catalyst Loading - Screen Different Ligands CheckConditions->OptimizeCatalyst If reaction stalls OptimizeSolventTemp Optimize Solvent & Temperature - Ensure solubility - Adjust temperature CheckConditions->OptimizeSolventTemp Success Improved Yield OptimizeBase->Success OptimizeCatalyst->Success OptimizeSolventTemp->Success

References

Identifying common side reactions of 4-Butylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butylphenylboronic acid. It addresses common side reactions and other issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction using this compound is giving a low yield or failing completely. What are the common causes?

A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Key areas to investigate include:

  • Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in-situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and undesirable side reactions like homocoupling of the boronic acid.[1] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]

  • Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.[1]

  • Base and Solvent Choice: The selection of base and solvent is critical. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of your starting materials or products.[1] For reactions sensitive to water, ensure your base is dry and finely powdered.[1]

Q2: I am observing a significant amount of butylbenzene as a byproduct. What is this side reaction and how can I prevent it?

A2: The formation of butylbenzene is likely due to a common side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[2][3] This reaction is particularly problematic under basic conditions, which are typical for Suzuki-Miyaura couplings.[2]

To minimize protodeboronation:

  • Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction.[1] Consider switching from strong bases like sodium hydroxide (NaOH) to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[1]

  • Protect the Boronic Acid: In some cases, converting the boronic acid to a more stable derivative, like a boronate ester (e.g., a pinacol ester) or an MIDA boronate, can prevent premature protodeboronation. These groups can be cleaved under the reaction conditions to slowly release the active boronic acid.

Q3: The characterization of my this compound shows signals that are inconsistent with the pure monomer. What could be the issue?

A3: this compound can exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine .[4][5] This is a reversible dehydration reaction where three molecules of the boronic acid condense to form one molecule of boroxine and release three molecules of water.[4][6] The presence of boroxine is a common feature of solid boronic acid samples and can affect the stoichiometry of your reaction if not accounted for.

  • Reversibility: The equilibrium between the boronic acid and the boroxine can be shifted. Adding water will hydrolyze the boroxine back to the boronic acid.[4] Conversely, removing water, for instance by heating or storing over a desiccant, will favor boroxine formation.[5]

  • Reactivity: Boroxines are also competent reagents in Suzuki-Miyaura couplings.[4][7] However, their presence means the actual molecular weight of your reagent is different from the monomeric boronic acid, which can lead to errors in molar calculations if not addressed.

Q4: How can I prevent the oxidative degradation of my this compound?

A4: Boronic acids can be susceptible to oxidation, which irreversibly converts the boronic acid to a phenol (in this case, 4-butylphenol).[8] This can be a problem in the presence of strong oxidants or even atmospheric oxygen, especially under certain reaction conditions.

To prevent oxidation:

  • Inert Atmosphere: As with Suzuki couplings, running reactions under an inert atmosphere (nitrogen or argon) helps to minimize exposure to oxygen.[1]

  • Avoid Oxidizing Agents: Be mindful of other reagents in your reaction mixture that could act as oxidizing agents.

  • Proper Storage: Store this compound in a cool, dry, and dark place with the container tightly sealed to minimize degradation over time.[9]

Summary of Common Side Reactions and Influencing Factors

Side ReactionDescriptionFavorable ConditionsMitigation Strategies
Protodeboronation Replacement of the -B(OH)₂ group with -H, forming butylbenzene.[2][10]High pH (strong bases), presence of water (proton source).[1][2]Use milder bases (e.g., K₂CO₃, KF), employ anhydrous conditions, use boronate esters.[1]
Boroxine Formation Reversible self-condensation of three boronic acid molecules to form a cyclic anhydride.[6][11]Anhydrous conditions, heating. Electron-donating groups on the phenyl ring can support boroxine formation.[7][11]Addition of water to hydrolyze back to the boronic acid. Account for the change in molecular weight.[4][6]
Oxidation Conversion of the boronic acid to the corresponding phenol (4-butylphenol).[8]Presence of oxygen or other oxidizing agents.Maintain an inert atmosphere, avoid incompatible oxidizing reagents.[1]
Homocoupling Dimerization of the boronic acid to form 4,4'-dibutylbiphenyl.Often occurs in the presence of oxygen, which can affect the palladium catalyst.[1]Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[1]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol is a general guideline for coupling this compound with an aryl bromide, designed to minimize protodeboronation and other side reactions.

  • Reagent Preparation:

    • Dry the solvent (e.g., dioxane or toluene) using an appropriate method and degas it thoroughly for at least 30 minutes by sparging with argon or nitrogen.

    • Ensure the base (e.g., K₂CO₃) is finely powdered and dried in an oven before use.

  • Reaction Setup:

    • To a flame-dried reaction flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the dried base (2.0-3.0 equiv).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any required ligand.

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Assessing Purity and Boroxine Content by ¹H NMR

This protocol describes how to prepare a sample of this compound for ¹H NMR analysis to check for purity and the presence of its boroxine.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Note that the equilibrium between the boronic acid and boroxine is solvent-dependent. CDCl₃ is a non-aqueous solvent and will favor the boroxine form if water is absent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • This compound (Monomer): Look for the characteristic signals of the butyl group and the aromatic protons. The B(OH)₂ protons will appear as a broad singlet, which is often exchangeable with D₂O.

    • 4-Butylphenylboroxine (Trimer): The formation of the boroxine will cause a shift in the signals of the aromatic protons adjacent to the boron atom. The spectrum will show a mixture of species corresponding to the monomer and the trimer.

    • Integration: By integrating the distinct aromatic signals of the monomer and the trimer, you can estimate the ratio of the two species in the sample under the specific NMR conditions. Remember that one molecule of boroxine is formed from three molecules of boronic acid.

Visualizations

Protodeboronation_Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Intermediate cluster_products Products BoronicAcid This compound Ar-B(OH)₂ Boronate Arylboronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., OH⁻) ProtonSource Proton Source (H₂O) Arene Butylbenzene (Ar-H) Boronate->Arene + H₂O (Protonolysis) Borate B(OH)₄⁻ Suzuki_Troubleshooting_Workflow Start Low/No Suzuki Coupling Yield CheckCatalyst Is the Pd catalyst active and fresh? Start->CheckCatalyst CheckInert Is the system rigorously inert? CheckCatalyst->CheckInert Yes UseNewCatalyst Use fresh/different catalyst CheckCatalyst->UseNewCatalyst No CheckReagents Are reagents pure and dry? CheckInert->CheckReagents Yes DegasSolvent Degas solvent, use inert gas CheckInert->DegasSolvent No CheckBase Is the base appropriate? CheckReagents->CheckBase Yes DryReagents Dry solvent/base, check BA purity CheckReagents->DryReagents No ChangeBase Try a milder (e.g., K₂CO₃) or stronger base CheckBase->ChangeBase No Success Reaction Successful CheckBase->Success Yes UseNewCatalyst->CheckInert DegasSolvent->CheckReagents DryReagents->CheckBase ChangeBase->Success Boroxine_Equilibrium BoronicAcid 3 x this compound Boroxine 4-Butylphenylboroxine BoronicAcid->Boroxine Dehydration (Heat, Anhydrous) Boroxine->BoronicAcid Hydrolysis (+ Water) Water 3 x H₂O

References

Strategies to prevent protodeboronation of 4-butylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 4-butylphenylboronic acid during their experiments.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling and Presence of Butylbenzene as a Byproduct

Symptoms:

  • Low isolated yield of the desired biaryl product.

  • Identification of butylbenzene in the reaction mixture by GC-MS or NMR.

Root Cause: This is a classic sign of protodeboronation, where the C-B bond of this compound is cleaved and replaced by a C-H bond, leading to the formation of butylbenzene.[1] This side reaction is often competitive with the desired cross-coupling and is promoted by high temperatures, strong bases, and the presence of proton sources like water.[2]

Solutions:

StrategyRecommendationExpected Outcome
Modify Boronic Acid Reagent Convert this compound to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate.Increased stability of the boron reagent, leading to a "slow release" of the boronic acid during the reaction, which minimizes its concentration and thus the rate of protodeboronation.[3]
Optimize Reaction Conditions Use a milder base (e.g., K₂CO₃, K₃PO₄ instead of NaOH or KOH).[4] Lower the reaction temperature if the catalyst system is sufficiently active.[5]Reduced rate of the base-catalyzed protodeboronation pathway.
Enhance Catalyst Activity Employ a highly active palladium catalyst and ligand system to accelerate the rate of the desired Suzuki-Miyaura coupling.The cross-coupling reaction outcompetes the slower protodeboronation side reaction.
Issue 2: Inconsistent Reaction Yields

Symptoms:

  • Significant variability in the yield of the desired product between batches, even with seemingly identical reaction setups.

Root Cause: Inconsistent reaction yields can be a result of varying rates of protodeboronation due to subtle changes in reaction conditions that are not immediately obvious. This can include fluctuations in the water content of solvents, the quality of the base, or the efficiency of degassing.

Solutions:

StrategyRecommendationExpected Outcome
Standardize Reagents and Solvents Use freshly purchased, high-purity reagents. Ensure solvents are anhydrous and properly degassed to remove oxygen and minimize water content.Consistent reaction conditions will lead to more reproducible outcomes by minimizing variables that can affect the rate of protodeboronation.
Implement a Pre-reaction Check Before starting the main reaction, run a small-scale test reaction to confirm the activity of the catalyst and the quality of the reagents.Early identification of potential issues with reagents or conditions, saving time and materials.
Adopt a Robust Protocol Utilize a well-established protocol with a proven track record for minimizing protodeboronation, such as those employing boronate esters.Increased reliability and consistency of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction in which the boronic acid group (-B(OH)₂) of an organoboronic acid is replaced by a hydrogen atom.[1] In the case of this compound, this results in the formation of butylbenzene. This reaction consumes the starting material, reduces the overall yield of the desired coupled product, and can complicate the purification process.

Q2: What are the primary mechanisms of protodeboronation?

A2: Protodeboronation of arylboronic acids can proceed through two main pathways:

  • Acid-Catalyzed Protodeboronation: This pathway is more significant under acidic conditions and involves the protonation of the aryl ring, leading to the cleavage of the carbon-boron bond.

  • Base-Catalyzed Protodeboronation: This is the more common pathway under the basic conditions of the Suzuki-Miyaura coupling. The base activates the boronic acid to form a more reactive boronate species, which is then protonated by a proton source (like water) at the ipso-carbon, cleaving the C-B bond.[1] The rate of this process is highly dependent on the pH of the reaction medium.

Q3: How does the 4-butyl group affect the susceptibility of phenylboronic acid to protodeboronation?

A3: The 4-butyl group is an electron-donating group. Electron-donating groups on the phenyl ring can increase the electron density at the ipso-carbon, which can influence the rate of protodeboronation. In a competitive Suzuki-Miyaura coupling reaction, this compound has been shown to be more reactive than phenylboronic acid, suggesting that the electronic effect of the butyl group can favor the desired coupling reaction under certain conditions.[4]

Q4: Are boronic esters always more stable than boronic acids?

A4: While it is a common and often correct assumption that boronic esters, such as pinacol esters, are more stable than their corresponding boronic acids, this is not universally true for all esters under all conditions. The stability of a boronic ester is influenced by the diol used for its formation. However, pinacol and MIDA esters are widely recognized for their enhanced stability, which is a key strategy to mitigate protodeboronation.[6]

Data Presentation

Table 1: Comparison of Yields in a Competitive Suzuki-Miyaura Coupling Reaction

This table presents data from a study where this compound and phenylboronic acid were competed against each other in a Suzuki-Miyaura coupling with 4-haloacetophenones. The results indicate a higher reactivity of this compound under these specific conditions.

EntryAryl HalideCatalystProduct A Yield (%) (from this compound)Product B Yield (%) (from phenylboronic acid)Reference
14-Bromoacetophenone2a5247[4]
24-Bromoacetophenone2d7624[4]
34-Chloroacetophenone2d78-[4]

Catalyst 2a and 2d are Pd-N-heterocyclic carbene complexes as described in the reference.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of this compound with Minimized Protodeboronation

This protocol provides a starting point for a Suzuki-Miyaura coupling using this compound, with conditions chosen to minimize protodeboronation.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound Pinacol Ester

This protocol describes the conversion of this compound to its more stable pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude this compound pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling or purified by column chromatography if necessary.

Visualizations

Protodeboronation_Mechanism cluster_base Base-Catalyzed Protodeboronation A This compound Ar-B(OH)₂ B Boronate Species [Ar-B(OH)₃]⁻ A->B + OH⁻ C Butylbenzene Ar-H B->C + H₂O D B(OH)₄⁻ Slow_Release_Strategy cluster_workflow Slow-Release Strategy Workflow Start This compound Ester Stable Boronate Ester (e.g., MIDA or Pinacol Ester) Start->Ester Esterification Slow_Release Slow in-situ Hydrolysis Ester->Slow_Release Free_BA Low Concentration of Free Boronic Acid Slow_Release->Free_BA Coupling Suzuki-Miyaura Coupling Free_BA->Coupling Side_Reaction Protodeboronation Minimized Free_BA->Side_Reaction Product Desired Biaryl Product Coupling->Product Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield of Desired Product? Check_Side_Product Check for Butylbenzene byproduct Start->Check_Side_Product Protodeboronation_Yes Protodeboronation is Likely Check_Side_Product->Protodeboronation_Yes Yes Other_Issues Investigate Other Issues: - Catalyst Inactivity - Reagent Quality - Reaction Setup Check_Side_Product->Other_Issues No Implement_Strategies Implement Preventative Strategies: - Use Boronate Ester - Milder Base - Lower Temperature - More Active Catalyst Protodeboronation_Yes->Implement_Strategies

References

Technical Support Center: Purification of 4-Butylphenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving 4-butylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after a reaction with this compound, such as a Suzuki-Miyaura coupling?

A1: Common impurities include:

  • Homocoupling products: Resulting from the reaction of two molecules of this compound or two molecules of the coupling partner.[1][2][3]

  • Unreacted starting materials: Residual this compound and the corresponding aryl halide or triflate.

  • Protodeboronation product: The replacement of the boronic acid group with a hydrogen atom, yielding butylbenzene.[1]

  • Boroxines: Anhydrides formed from the dehydration of three boronic acid molecules. These can complicate stoichiometry calculations.[4][5]

  • Palladium catalyst residues: Residual palladium from the coupling reaction.[6]

  • Byproducts from the base: Salts formed from the base used in the reaction.

Q2: My this compound appears to be degrading on the silica gel column, leading to streaking and poor separation. What can I do?

A2: The acidic nature of standard silica gel can sometimes cause degradation of boronic acids.[7] To mitigate this, you can:

  • Use neutral or deactivated silica gel: This reduces the acidity of the stationary phase.

  • Add a modifier to the eluent: A small amount of a neutral or slightly basic modifier can help prevent degradation.

  • Consider alternative chromatography: Neutral alumina or reverse-phase chromatography can be effective alternatives.[8]

  • Impregnate the silica gel with boric acid: This has been shown to be effective for the purification of pinacol boronic esters by suppressing over-adsorption.[9]

Q3: How can I remove unreacted this compound from my reaction mixture?

A3: Unreacted this compound can often be removed using an acid-base extraction.[6][10] By washing the organic layer with a basic aqueous solution (e.g., 1M NaOH), the acidic boronic acid will be converted to its boronate salt and extracted into the aqueous phase.[10][11][12] The desired product, if not acidic, will remain in the organic layer.

Q4: I've isolated my product, but NMR analysis suggests it's contaminated with a boroxine anhydride. How can I remove this?

A4: Boroxines are in equilibrium with the boronic acid in the presence of water. To remove boroxines, you can often purify the crude product by recrystallization from a solvent system containing water, which will hydrolyze the boroxine back to the boronic acid.[13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after purification Product is partially soluble in the wash or recrystallization solvent.Use a minimal amount of cold solvent for washing crystals.[7] Screen for a recrystallization solvent where the product has high solubility at elevated temperatures and low solubility at room temperature.
Product is degrading on the chromatography column.Use deactivated or neutral silica/alumina, or consider reverse-phase chromatography.[7][8]
Co-elution of product and impurities during column chromatography Similar polarity of the product and impurities.Optimize the solvent system for chromatography; a gradient elution may be necessary.[7] Consider an alternative purification technique such as recrystallization or derivatization.[8]
Product crystallizes as an oil Low melting point of the product or presence of impurities preventing crystallization.Attempt purification by column chromatography.[7] Try triturating the oil with a non-polar solvent like hexane to induce solidification.[11]
Difficulty removing palladium residues Inefficient removal during workup.Filter the reaction mixture through a pad of Celite before extraction.[14] An aqueous wash with a solution containing a mild chelating agent may also be effective.

Purification Method Comparison

The following table summarizes common purification techniques for products derived from this compound reactions.

Technique Stationary/Mobile Phase or Solvent Separates Based On Best For Potential Issues
Flash Column Chromatography (Normal Phase) Silica Gel; Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient[7]PolaritySeparating compounds of differing polarities.Can cause degradation of sensitive compounds; may not separate compounds with very similar polarities.[7]
Flash Column Chromatography (Reverse Phase) C18 Silica; Water/Acetonitrile or Water/Methanol gradient[7]Polarity (Hydrophobicity)Purifying polar compounds that are difficult to separate by normal phase.[15]Can be more expensive; may require specialized equipment.
Recrystallization Single solvent (e.g., ethanol, isopropanol) or dual solvent system (e.g., ethanol/water)[7]Differential solubilityPurifying solid products with good crystallinity.Not suitable for oils or amorphous solids; yield can be compromised if the product is somewhat soluble at low temperatures.[7]
Acid-Base Extraction Organic solvent and aqueous acid/base (e.g., 1M NaOH)[6]Acidity/BasicityRemoving acidic (boronic acid) or basic impurities.Product must be stable to acidic/basic conditions and have a different pKa than the impurity.[10]
Derivatization (Diethanolamine Adduct) Diethyl ether or THF[5][15]Formation of a crystalline adductIsolating boronic acids from non-acidic impurities.[11]Requires an additional chemical step to form and then hydrolyze the adduct.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top to prevent disturbance.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.[7]

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7] Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[7]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Acid-Base Extraction for Boronic Acid Removal
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous NaOH solution. This will extract the acidic this compound into the aqueous layer.[6]

  • Separation: Separate the aqueous layer.

  • Washing: Wash the organic layer with water and then with brine to remove residual base and water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the product, now free of the boronic acid impurity.[14]

Purification Workflow

Purification_Workflow start Crude Reaction Product (e.g., from Suzuki Coupling) solid_check Is the product a solid? start->solid_check No acidic impurities acid_base Acid-Base Extraction (to remove boronic acid) start->acid_base Acidic impurities present? recrystallize Attempt Recrystallization solid_check->recrystallize Yes column Column Chromatography solid_check->column No (product is an oil) purity_check1 Check Purity (TLC, NMR, HPLC) recrystallize->purity_check1 purity_check2 Check Purity (TLC, NMR, HPLC) column->purity_check2 acid_base->solid_check purity_check1->column Purity Not Acceptable pure_product Pure Product purity_check1->pure_product Purity Acceptable purity_check2->pure_product Purity Acceptable impure_product Product still impure purity_check2->impure_product Purity Not Acceptable

Caption: Decision workflow for purifying this compound reaction products.

References

How to improve the solubility of 4-Butylphenylboronic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Butylphenylboronic acid in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a white to off-white crystalline solid. The presence of the butyl group on the phenyl ring generally enhances its solubility in organic solvents compared to unsubstituted phenylboronic acid.[1] It is soluble in methanol.[2] However, like many boronic acids, it can exhibit limited solubility in nonpolar organic solvents and may require specific conditions for effective dissolution in various reaction media.

Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?

When encountering solubility issues, a systematic approach is recommended. Begin by verifying the purity of the this compound, as impurities can affect solubility. Subsequently, consider the solvent system, reaction temperature, and the presence of a suitable base, as these factors critically influence the dissolution of boronic acids. A logical workflow for troubleshooting these issues is presented below.

G Troubleshooting Workflow for Solubility Issues cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution start Incomplete Dissolution of This compound solvent Step 1: Evaluate Solvent System - Is the solvent appropriate? - Would a co-solvent be beneficial? start->solvent Begin Troubleshooting temperature Step 2: Adjust Temperature - Can gentle heating improve solubility? - Is the temperature compatible with reactants? solvent->temperature If solubility is still poor end Achieve Complete Dissolution and Proceed with Reaction solvent->end Issue Resolved ph_base Step 3: Consider pH and Base - Is a base required? - Is the correct base being used for the solvent system? temperature->ph_base If still unresolved temperature->end Issue Resolved derivatize Step 4: Chemical Modification - Could derivatization to a pinacol ester be a solution? ph_base->derivatize For persistent issues ph_base->end Issue Resolved derivatize->end

Troubleshooting Workflow for Solubility Issues

Troubleshooting Guides: Enhancing Solubility

This section provides detailed strategies to overcome common solubility problems encountered with this compound during chemical reactions.

Issue 1: Poor Solubility in a Nonpolar Organic Solvent

Solution: Employ a co-solvent system.

Many reactions, such as the Suzuki-Miyaura coupling, are often performed in solvents like toluene or dioxane. If this compound exhibits poor solubility, the addition of a polar co-solvent can significantly improve dissolution.

Recommended Co-solvents:

  • Alcohols (e.g., ethanol, isopropanol)

  • Ethers (e.g., Tetrahydrofuran (THF))

  • Polar aprotic solvents (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Water (especially when using inorganic bases)

Issue 2: Insolubility in Aqueous or Protic Media

Solution: Adjust the pH of the reaction mixture.

The solubility of boronic acids in aqueous or protic solvents can often be dramatically increased by raising the pH. The predicted pKa of this compound is approximately 8.78.[2] By adding a base to the medium to achieve a pH above this value, the boronic acid will be deprotonated to the more soluble boronate salt.

Suitable Bases:

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K₂CO₃)

  • Potassium phosphate (K₃PO₄)

Issue 3: Compound Precipitates Upon Cooling or During a Long Reaction Time

Solution 1: Increase the reaction temperature.

Gently heating the reaction mixture can help to dissolve the this compound and maintain its solubility throughout the course of the reaction. It is crucial to ensure that the chosen temperature does not lead to the degradation of any reactants, catalysts, or products.

Solution 2: Convert to a more soluble derivative.

For persistent solubility and stability issues, converting the this compound to its pinacol ester derivative can be an effective strategy. Boronic esters are generally more soluble in apolar organic solvents and are often more stable than their corresponding boronic acids.

Data Presentation: Solubility Overview

SolventPhenylboronic Acid Solubility (Qualitative)
Dipropyl EtherHigh
AcetoneHigh
3-PentanoneHigh
ChloroformModerate
MethylcyclohexaneVery Low

Source: Adapted from solubility studies on phenylboronic acid.[3]

Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent System

Objective: To dissolve this compound in a primary nonpolar solvent using a polar co-solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., THF or Ethanol)

  • Reaction vessel with magnetic stirrer

Procedure:

  • To the reaction vessel, add the this compound and the primary reaction solvent.

  • Begin stirring the mixture at room temperature.

  • If the solid does not dissolve, add the co-solvent in small increments (e.g., 5-10% of the total volume).

  • Continue stirring and observe for dissolution. Gentle warming or sonication can be applied to aid this process.

  • The optimal solvent ratio should be determined empirically for the specific reaction conditions.

Protocol 2: Enhancing Solubility through pH Adjustment

Objective: To increase the solubility of this compound in an aqueous or protic medium by adding a base.

Materials:

  • This compound

  • Aqueous or protic solvent system

  • A suitable base (e.g., 1M NaOH solution)

  • pH meter or pH indicator strips

  • Reaction vessel with magnetic stirrer

Procedure:

  • Suspend the this compound in the chosen solvent system in the reaction vessel.

  • Begin stirring the suspension.

  • Slowly add the base dropwise while continuously monitoring the pH of the mixture.

  • Continue the addition of the base until the this compound is fully dissolved. A pH of 1.5-2 units above the pKa (approximately 8.78) is generally recommended for complete deprotonation and dissolution.

  • Ensure that the chosen base and the final pH are compatible with all other reagents and the planned reaction conditions.

Protocol 3: Synthesis of this compound Pinacol Ester

Objective: To convert this compound to its more soluble and stable pinacol ester derivative.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Diethyl ether or Toluene)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

  • Reaction flask with a magnetic stirrer

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).

  • Add the anhydrous solvent to the flask.

  • Stir the suspension at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter off the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester, which can be purified by distillation or column chromatography if necessary.

Visualizations

G Decision Tree for Solubility Enhancement start Poor Solubility of This compound q_solvent What is the nature of the primary reaction solvent? start->q_solvent a_polar Aqueous or Protic q_solvent->a_polar Polar a_nonpolar Apolar or Nonpolar Organic q_solvent->a_nonpolar Nonpolar sol_ph Adjust pH with a suitable base to form the boronate salt. a_polar->sol_ph sol_cosolvent Use a polar co-solvent (e.g., THF, Ethanol, DMF). a_nonpolar->sol_cosolvent q_temp Is the reaction compatible with heating? sol_ph->q_temp sol_cosolvent->q_temp sol_heat Gently heat the reaction mixture. q_temp->sol_heat Yes q_stability Are there persistent stability or solubility issues? q_temp->q_stability No sol_heat->q_stability sol_derivatize Convert to the corresponding pinacol ester. q_stability->sol_derivatize Yes end Proceed with Reaction q_stability->end No sol_derivatize->end

Decision Tree for Solubility Enhancement

G Suzuki-Miyaura Coupling: Role of Solubility cluster_reactants Reactants & Catalyst cluster_reaction_medium Reaction Medium cluster_process Catalytic Cycle cluster_product Product aryl_halide Aryl Halide (R-X) dissolution Complete Dissolution of Reactants is CRITICAL for efficient reaction aryl_halide->dissolution boronic_acid This compound (Ar-B(OH)2) boronic_acid->dissolution pd_catalyst Palladium Catalyst (e.g., Pd(PPh3)4) pd_catalyst->dissolution base Base (e.g., K2CO3) base->dissolution solvent_system Solvent System (e.g., Toluene/Water) solvent_system->dissolution oxidative_addition Oxidative Addition dissolution->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->oxidative_addition product Coupled Product (R-Ar) reductive_elimination->product

Suzuki-Miyaura Coupling: Role of Solubility

References

Addressing catalyst deactivation in 4-butylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation and other common issues during Suzuki-Miyaura cross-coupling reactions involving 4-butylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings with this compound can often be attributed to several key factors. A systematic evaluation of your reagents and reaction conditions is the first step in troubleshooting.[1][2][3] Key areas to check include:

  • Catalyst Activity: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[3]

  • Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, and impurities can poison the catalyst.[1]

  • Inert Atmosphere: The presence of oxygen is a primary cause of catalyst deactivation and the formation of unwanted side products like homocoupled species.[3] Ensure your reaction vessel and solvents are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[3][4]

  • Base and Solvent Quality: Use a high-purity base and anhydrous, degassed solvents. The choice of base and solvent system is critical and often substrate-dependent.[2][3]

Q2: I'm observing a black precipitate in my reaction mixture. What is it, and what does it indicate?

A2: The formation of a black precipitate is a common visual indicator of catalyst deactivation, specifically the formation of palladium black.[4] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive for the catalytic cycle. This can be caused by:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) species, leading to decomposition and precipitation.[4]

  • Thermal Instability: Some palladium-ligand complexes have poor thermal stability and can decompose at elevated reaction temperatures.[4]

  • Ligand Degradation: Phosphine ligands can be sensitive to oxidation, and their degradation can lead to the destabilization of the palladium catalyst.[4]

Q3: What are common side reactions in Suzuki couplings with this compound, and how can I minimize them?

A3: Besides the desired cross-coupling product, several side reactions can occur, reducing the overall yield. The most common include:

  • Protodeboronation: This is the cleavage of the C-B bond on the boronic acid, replacing it with a hydrogen atom. To mitigate this, you can:

    • Use milder bases such as K₃PO₄ or Cs₂CO₃.[3]

    • Employ anhydrous conditions, as water can be a proton source.[3]

    • Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[3][5]

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The primary cause is often the presence of oxygen.[3] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial for prevention.

Q4: How does the choice of ligand affect catalyst stability and activity in my reaction?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. For Suzuki couplings, especially with potentially challenging substrates, bulky and electron-rich phosphine ligands are often preferred. Ligands such as SPhos and XPhos can enhance catalyst stability, promote the desired oxidative addition and reductive elimination steps, and reduce the likelihood of catalyst decomposition.[5][6]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura reactions with this compound.

Issue 1: Low or No Product Formation
Observation Potential Cause Recommended Solution
No reaction, starting materials consumedCatalyst deactivation- Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere.[4] - Use fresh, high-quality catalyst and ligands. - Consider a more robust ligand (e.g., SPhos, XPhos).[5][6]
Starting materials remainInactive catalyst or suboptimal conditions- Test a fresh batch of catalyst. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF with water).[2]
Reaction starts but does not go to completionGradual catalyst deactivation or boronic acid degradation- Lower the reaction temperature. - Add the boronic acid portion-wise to maintain a low concentration. - Convert this compound to its pinacol ester.[5]
Issue 2: Significant Byproduct Formation
Observation Potential Cause Recommended Solution
Significant amount of biphenyl from boronic acidHomocoupling due to oxygen- Improve degassing technique for solvents and the reaction mixture.[3] - Ensure a continuous positive pressure of inert gas.
Significant amount of deboronated starting materialProtodeboronation- Use a milder base (e.g., K₃PO₄, KF).[3] - Run the reaction under anhydrous conditions if possible. - Use a more stable boronate ester.[3][5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the base, solvent, and catalyst system may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol)

  • Anhydrous and degassed solvent (e.g., Toluene/H₂O 4:1, 5-10 mL)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the anhydrous and degassed solvent.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst Regeneration (General Guideline)

This is a general procedure for the regeneration of a palladium catalyst that has been deactivated, for instance by sulfur-containing impurities. This protocol may require optimization.

Procedure:

  • Recovery: After the reaction, filter the reaction mixture to recover the solid catalyst.

  • Washing: Thoroughly wash the recovered catalyst with water and an organic solvent (e.g., acetone or ethanol) to remove adsorbed organic residues. Dry the catalyst completely.

  • Oxidative Treatment: Place the dried catalyst in a tube furnace and heat it in a stream of air at 300-500 °C for several hours. This process aims to oxidize adsorbed poisons.

Visual Troubleshooting Guides

Catalyst_Deactivation_Troubleshooting start Low Yield or Reaction Failure check_catalyst Check for Black Precipitate (Palladium Black) start->check_catalyst pd_black Palladium Black Present check_catalyst->pd_black Yes no_pd_black No Palladium Black check_catalyst->no_pd_black No check_reagents Analyze Reaction Mixture (TLC, GC-MS, NMR) side_products Side Products Detected? check_reagents->side_products Yes no_side_products No Significant Side Products check_reagents->no_side_products No cause_oxygen Cause: Oxygen Presence? pd_black->cause_oxygen cause_thermal Cause: Thermal Instability? cause_oxygen->cause_thermal Unlikely solution_degas Solution: Improve Degassing, Use Inert Atmosphere cause_oxygen->solution_degas Likely solution_temp Solution: Lower Reaction Temperature, Screen Ligands cause_thermal->solution_temp Likely no_pd_black->check_reagents homocoupling Homocoupling Product side_products->homocoupling protodeboronation Protodeboronation Product side_products->protodeboronation solution_homocoupling Solution: Rigorous Degassing homocoupling->solution_homocoupling solution_proto Solution: Milder Base, Anhydrous Conditions, Use Boronate Ester protodeboronation->solution_proto optimize Optimize Conditions: Screen Bases, Solvents, Catalyst Loadings no_side_products->optimize

Caption: Troubleshooting workflow for low yield in this compound reactions.

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways active_catalyst Active Pd(0) Catalyst oxidation Oxidation by O2 active_catalyst->oxidation Oxygen Present agglomeration Agglomeration active_catalyst->agglomeration High Temperature Poor Ligand Stability ligand_degradation Ligand Degradation active_catalyst->ligand_degradation Oxidative Conditions inactive_catalyst Inactive Species (e.g., Palladium Black) oxidation->inactive_catalyst agglomeration->inactive_catalyst ligand_degradation->agglomeration

References

Managing and identifying impurities in 4-Butylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butylphenylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, analysis, and application.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Impurities in this compound typically originate from the synthetic route, degradation, or improper storage. The most prevalent impurities include:

  • Boroxines (Anhydrides): These are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules. Boroxine formation is a reversible equilibrium process.

  • Starting Materials: Unreacted 1-bromo-4-butylbenzene is a common impurity if the synthesis does not go to completion.

  • Homocoupling Byproducts: During synthesis via Grignard or other organometallic routes, the coupling of two 4-butylphenyl groups can occur, leading to the formation of 4,4'-dibutylbiphenyl.

  • Protodeboronation Product: This impurity, n-butylbenzene, results from the cleavage of the C-B bond and its replacement with a C-H bond. This can be promoted by moisture or acidic conditions.

  • Inorganic Boron Species: Boric acid (B(OH)₃) can be present as a byproduct of hydrolysis of boronic acid intermediates or the boronic acid itself.

Q2: How does the presence of boroxine affect my experiments?

A2: Boroxines are the trimeric anhydrides of boronic acids and exist in equilibrium with the monomeric form in solution. While boroxines can be used directly in many reactions like Suzuki-Miyaura couplings, their presence can complicate analytical characterization. In NMR spectroscopy, boroxine formation can lead to broadened peaks or the appearance of multiple sets of signals, making interpretation and purity assessment challenging.[1] For quantitative applications, it is often desirable to convert the boroxine back to the boronic acid by adding a small amount of water.

Q3: What are the ideal storage conditions for this compound to minimize degradation?

A3: To minimize the formation of boroxines and other degradation products, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Long-term exposure to moisture and air should be avoided.

Troubleshooting Guides

Synthesis & Purification

Q4: I performed a Grignard synthesis of this compound, but my yield is low and I see multiple spots on my TLC. What could be the problem?

A4: Low yields and multiple byproducts in a Grignard synthesis of boronic acids are common issues. Here are some potential causes and solutions:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Anhydrous solvents are critical.

  • Side Reactions: The formation of the homocoupling byproduct (4,4'-dibutylbiphenyl) is a common side reaction. This can be minimized by slow, controlled addition of the Grignard reagent to the borate ester at low temperatures (e.g., -78 °C).

  • Incomplete Reaction: Ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine) to facilitate the formation of the Grignard reagent.

  • Workup Issues: During the acidic workup to hydrolyze the boronate ester, localized overheating can lead to degradation. It is recommended to perform the hydrolysis at a low temperature (e.g., 0 °C).

Q5: My recrystallization of this compound is not working well; either the product oils out or the purity does not improve significantly. What can I do?

A5: Recrystallization can be a very effective purification method for this compound if the right solvent system and technique are used.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or toluene can be effective. Start by dissolving the crude product in a minimal amount of the hot, more polar solvent and then slowly add the hot, non-polar solvent until the solution becomes slightly turbid.

  • Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent. If oiling out occurs, try using a lower boiling point solvent system or add more of the better solvent to keep the compound dissolved at a lower temperature.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystals.

  • Scratching: If crystals do not form, scratching the inside of the flask with a glass rod at the liquid-air interface can induce nucleation.

Analysis & Characterization

Q6: The ¹H NMR spectrum of my this compound sample looks complex, with broad aromatic signals. How can I get a cleaner spectrum?

A6: The complexity in the ¹H NMR spectrum is often due to the presence of the boroxine form in equilibrium with the monomeric boronic acid.[1] To simplify the spectrum, you can add a drop of D₂O to your NMR tube. The water will hydrolyze the boroxine back to the monomeric boronic acid, resulting in sharper and more easily interpretable signals.

Q7: I am trying to develop an HPLC method for purity analysis of this compound. What are some good starting conditions?

A7: A reversed-phase HPLC method is generally suitable for the analysis of this compound. Here are some recommended starting parameters:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A good starting point is 95% A to 5% A over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm

This method should provide good separation of this compound from its common, less polar impurities like 1-bromo-4-butylbenzene and 4,4'-dibutylbiphenyl. More polar impurities like boric acid will elute earlier.

Application in Suzuki-Miyaura Coupling

Q8: My Suzuki-Miyaura coupling reaction using this compound is giving a low yield of the desired product. What are the common causes?

A8: Low yields in Suzuki-Miyaura couplings can be attributed to several factors. Here is a troubleshooting guide:

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.

  • Base Selection: The choice of base is crucial. An inappropriate base can lead to poor reaction rates or degradation of the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base needs to be sufficiently strong to facilitate transmetalation but not so strong as to cause significant protodeboronation.

  • Solvent System: The solvent must be able to dissolve both the organic and inorganic reagents to some extent. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly used.

  • Protodeboronation: As a key side reaction, the boronic acid group can be replaced by a hydrogen atom, especially in the presence of water and certain bases.[2] Using anhydrous conditions or a milder base can sometimes mitigate this issue.

  • Boronic Acid Quality: The purity of the this compound is critical. Impurities can interfere with the catalytic cycle. It is recommended to use freshly purified boronic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 1-bromo-4-butylbenzene.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous tetrahydrofuran (THF)

  • 1-bromo-4-butylbenzene

  • Trimethyl borate

  • 2 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromo-4-butylbenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 1-bromo-4-butylbenzene solution to the magnesium turnings to initiate the Grignard reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

  • Once the reaction has started, add the remaining 1-bromo-4-butylbenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, keeping the internal temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M hydrochloric acid until the solution is acidic (pH ~2).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • While the solution is hot, slowly add hot hexane until the solution becomes slightly cloudy.

  • Add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the crystals under vacuum to obtain pure this compound.

Protocol 3: Purity Analysis by ¹H NMR

Procedure:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Expected chemical shifts (in CDCl₃):

    • Aromatic protons: Two doublets in the range of 7.2-8.2 ppm.

    • -CH₂- protons of the butyl group: A triplet around 2.6 ppm.

    • -CH₂-CH₂-CH₃ protons of the butyl group: Multiplets between 1.3-1.7 ppm.

    • -CH₃ proton of the butyl group: A triplet around 0.9 ppm.

    • B(OH)₂ protons: A broad singlet, which may be exchangeable with water in the solvent and its position can vary.

  • To simplify a complex spectrum due to boroxine formation, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis_start Start: 1-bromo-4-butylbenzene grignard_formation Grignard Reagent Formation synthesis_start->grignard_formation boration Reaction with Trimethyl Borate grignard_formation->boration hydrolysis Acidic Hydrolysis boration->hydrolysis crude_product Crude this compound hydrolysis->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product hplc HPLC Purity Check pure_product->hplc nmr NMR Structural Confirmation pure_product->nmr final_product Final Product (>98% Purity) hplc->final_product nmr->final_product

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

impurity_relationship cluster_source Impurity Sources cluster_impurities Common Impurities synthesis Synthesis Process starting_material 1-bromo-4-butylbenzene synthesis->starting_material Incomplete Reaction homocoupling 4,4'-Dibutylbiphenyl synthesis->homocoupling Side Reaction boric_acid Boric Acid synthesis->boric_acid Hydrolysis degradation Degradation/Storage boroxine Boroxine degradation->boroxine Dehydration protodeboronation n-Butylbenzene degradation->protodeboronation Hydrolysis

Caption: Logical relationships between impurity sources and common impurities in this compound.

References

Technical Support Center: Scaling Up 4-Butylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up reactions with 4-butylphenylboronic acid, particularly the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A: When moving from bench-scale to larger-scale production, several safety considerations become critical. The Suzuki-Miyaura reaction can be significantly exothermic, posing a risk of thermal runaway if not properly managed.[1][2] On a larger scale, heat dissipation is less efficient. Therefore, careful monitoring of the internal reaction temperature and a robust cooling system are essential.[3] Reagent addition, especially of the palladium catalyst or base, should be controlled to manage the rate of heat generation.[1] Additionally, handling larger quantities of powdered this compound increases the risk of inhalation, so appropriate personal protective equipment (PPE), such as respirators, along with engineering controls like fume hoods, are necessary.

Q2: How should I store and handle larger quantities of this compound?

A: this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers to prevent moisture absorption, which can affect its reactivity. For long-term storage, refrigeration may be recommended. It is important to keep it away from oxidizing agents.

Q3: I'm observing a decrease in yield as I increase the scale of my reaction. What are the likely causes?

A: A drop in yield upon scale-up is a common issue and can be attributed to several factors.[4] Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of poor reagent distribution, affecting the reaction efficiency. Mass and heat transfer limitations can also play a significant role.[5] The stability of this compound can also be a factor; prolonged reaction times at elevated temperatures on a larger scale can lead to degradation pathways like protodeboronation.[6] It is also crucial to ensure that all reagents are of high purity and accurately weighed, as small errors can be magnified at a larger scale.

Q4: What are the common byproducts in a Suzuki-Miyaura reaction with this compound, and how can I minimize them?

A: A common byproduct is the homocoupling of this compound to form 4,4'-dibutylbiphenyl. This is often promoted by the presence of oxygen or certain palladium(II) species.[7] To minimize this, ensure the reaction mixture is thoroughly degassed before adding the catalyst. Another potential side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by excessive water, high temperatures, or a strong base. Using anhydrous solvents, a milder base, or protecting the boronic acid as an ester derivative can help mitigate this issue.

Troubleshooting Guide

Issue 1: The reaction is sluggish or stalls before completion on a larger scale.

  • Potential Cause: Inefficient mixing or heat transfer in the larger reactor.

  • Troubleshooting Steps:

    • Improve Agitation: Increase the stirring rate to ensure homogeneity. Evaluate if the impeller design is suitable for the reactor geometry and scale.

    • Optimize Temperature: Ensure the internal temperature is reaching and being maintained at the optimal level. On a larger scale, the jacket temperature may need to be set higher to achieve the desired internal temperature.[8]

    • Catalyst Deactivation: The palladium catalyst may be deactivating over the longer reaction time. Consider a more robust catalyst system or a slightly higher catalyst loading. However, be mindful of the cost implications at scale.

    • Reagent Quality: Verify the purity of the this compound and the aryl halide. Impurities can poison the catalyst.

Issue 2: The product is contaminated with high levels of residual palladium.

  • Potential Cause: Inefficient removal of the palladium catalyst during workup and purification.

  • Troubleshooting Steps:

    • Scavenging Agents: After the reaction is complete, treat the mixture with a palladium scavenger. Thiol-based scavengers are often effective.[9]

    • Activated Carbon Treatment: Stirring the product solution with activated charcoal can help adsorb residual palladium.[9]

    • Crystallization: Optimizing the crystallization process can significantly reduce palladium content in the final product. Ensure that the palladium species are not co-crystallizing with your product.

    • Aqueous Washes: Specific aqueous washes can help remove palladium salts. For example, a wash with an aqueous solution of a chelating agent like L-cysteine may be beneficial.[8]

Issue 3: The reaction shows poor reproducibility between batches.

  • Potential Cause: Inconsistent quality of starting materials, variations in reaction setup, or insufficient process control.

  • Troubleshooting Steps:

    • Standardize Raw Materials: Ensure consistent quality and purity of all reagents, including this compound, aryl halide, base, and solvents for each batch.

    • Develop a Strict Protocol: Document and adhere to a detailed standard operating procedure (SOP) for reagent charging sequence, temperature profiles, and reaction times.[6]

    • Inert Atmosphere: Ensure the reaction is consistently performed under a properly maintained inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

    • Moisture Control: Boronic acids can be sensitive to moisture. Ensure solvents are adequately dried and the reaction setup is protected from atmospheric moisture.

Data Presentation

Table 1: Impact of Catalyst Loading on Yield in a Model Suzuki-Miyaura Reaction

ScaleCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1 g1.0492
1 g0.5485
1 g0.1465
100 g1.0689
100 g0.5680

Note: This is representative data and actual results will vary depending on the specific substrates and reaction conditions.

Table 2: Comparison of Different Bases in a Scaled-Up Reaction

Base (2.0 equiv.)Solvent SystemTemperature (°C)Conversion after 6h (%)
K₂CO₃Toluene/Water (4:1)9095
K₃PO₄1,4-Dioxane/Water (4:1)100>98
Cs₂CO₃THF/Water (4:1)66>98 (but slower)
NaOHIPA/Water (1:1)8296

Note: The choice of base can also affect the impurity profile and should be selected based on optimization studies.[10]

Experimental Protocols

Protocol 1: Gram-Scale Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inerting: Seal the flask and evacuate and backfill with nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1, 5-10 mL per mmol of aryl halide) via cannula.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[11]

Protocol 2: Considerations for Kilogram-Scale Suzuki-Miyaura Coupling

  • Reactor Preparation: Ensure a clean and dry glass-lined or stainless steel reactor is properly inerted with nitrogen.

  • Reagent Charging: Charge the aryl halide, this compound, and solvent to the reactor. Begin agitation to ensure a homogenous slurry.

  • Degassing: Degas the mixture by sparging with nitrogen for an extended period or through a series of vacuum/nitrogen backfill cycles.

  • Base Addition: Add the base as a solution or a finely powdered solid. If adding a solution, do so at a controlled rate to manage any initial exotherm.

  • Heating: Begin heating the reactor jacket to bring the internal temperature to the desired setpoint (e.g., 90 °C).

  • Catalyst Addition: Once the reaction mixture is at temperature, add the palladium catalyst. For large-scale reactions, the catalyst can be added as a slurry in a small amount of degassed solvent to ensure efficient transfer.

  • Temperature Control: Carefully monitor the internal temperature throughout the reaction. Adjust the jacket temperature as needed to control any exotherm and maintain a stable internal temperature.[8]

  • Reaction Monitoring: Take samples periodically for in-process control (IPC) analysis to track the reaction progress and ensure it goes to completion.

  • Workup and Palladium Removal: After cooling the reactor, proceed with the aqueous workup. Incorporate a palladium scavenging step (e.g., addition of a scavenger and holding for several hours) before filtration and subsequent purification steps.

  • Isolation: Isolate the product via crystallization and centrifugation/filtration, followed by vacuum drying.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X L2 OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Ar_Pd_Ar Ar-Pd(II)-Ar' L2 Transmetal->Ar_Pd_Ar RedElim Reductive Elimination Ar_Pd_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronicAcid Ar'-B(OH)2 (this compound) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Scale-Up check_mixing 1. Evaluate Mixing & Heat Transfer start->check_mixing improve_agitation Increase Stirrer Speed / Optimize Impeller check_mixing->improve_agitation Poor check_temp Verify Internal Temperature check_mixing->check_temp Poor check_catalyst 2. Assess Catalyst Performance check_mixing->check_catalyst Adequate improve_agitation->check_catalyst check_temp->check_catalyst catalyst_deactivation Consider Catalyst Deactivation check_catalyst->catalyst_deactivation Sluggish check_reagents 3. Verify Reagent Quality check_catalyst->check_reagents Active increase_loading Increase Catalyst Loading (with caution) catalyst_deactivation->increase_loading increase_loading->check_reagents reagent_purity Test Purity of Boronic Acid & Halide check_reagents->reagent_purity Impure protodeboronation Check for Protodeboronation check_reagents->protodeboronation Side Reaction solution Optimized Process check_reagents->solution Pure reagent_purity->solution protodeboronation->solution

Caption: Troubleshooting workflow for low yield in scale-up reactions.

References

Technical Support Center: Quantitative Analysis of 4-Butylphenylboronic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the quantitative purity analysis of 4-butylphenylboronic acid using High-Performance Liquid Chromatography (HPLC). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities can originate from the synthesis process or degradation. These include:

  • Boroxines (Trimeric Anhydrides): These are the most common impurities, formed by the intermolecular dehydration of three boronic acid molecules. This is an equilibrium process that can be influenced by the presence of water.[1]

  • Unreacted Starting Materials: Residuals from the synthetic route, such as the corresponding aryl halide.[1]

  • Homocoupling Byproducts: Products formed from the coupling of the organometallic reagent used in the synthesis.[1]

  • Boric Acid (B(OH)₃): A common inorganic impurity resulting from the hydrolysis of the boronic acid.[1]

Q2: Why do I see multiple peaks for my this compound standard?

A2: The presence of multiple peaks, particularly a broader, later-eluting peak, is often due to the equilibrium between the boronic acid and its corresponding trimeric anhydride, the boroxine.[1] To confirm this, you can try adding a small amount of water to your sample diluent, which should shift the equilibrium back towards the monomeric boronic acid, increasing the main peak area and decreasing the boroxine peak.

Q3: How should I prepare my sample for HPLC analysis to ensure accuracy?

A3: Proper sample preparation is critical. A general procedure is to accurately weigh the sample and dissolve it in a solvent similar in composition to the initial mobile phase (e.g., a mixture of acetonitrile and water).[1][2] Concentrations are typically in the range of 0.1 - 1.0 mg/mL.[3] It is crucial to ensure the sample is fully dissolved and to filter it through a 0.22 or 0.45 µm syringe filter to remove particulates that could block the column.[3][4]

Q4: What is the best way to store this compound to maintain its purity?

A4: To minimize degradation and the formation of boroxines, this compound should be stored in a cool, dry, and dark place under an inert atmosphere like argon or nitrogen.[2] While the solid form is generally stable, it can be less stable in solution.[2]

Q5: Can I use a mobile phase without an acid modifier?

A5: While possible, using an acidic modifier like formic acid or trifluoroacetic acid (TFA) in the mobile phase is highly recommended. Boronic acids are acidic, and controlling the mobile phase pH (typically between 2 and 4) suppresses the ionization of residual silanols on the column packing, which significantly improves peak shape and reduces tailing.[5][6]

HPLC Troubleshooting Guide

This section addresses specific chromatographic issues you may encounter.

Problem Potential Cause Recommended Solution
Peak Tailing Interaction with active sites (silanols) on the column; Column degradation.[6][7]Ensure mobile phase has an acidic modifier (e.g., 0.1% Formic Acid). If tailing persists, the column may be degrading and require replacement.
Broad Peaks Sample concentration is too high (column overload); High flow rate.[3][7]Dilute the sample and reinject.[3] Check that the flow rate is appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
Shifting Retention Times Inconsistent mobile phase composition; Column temperature fluctuation; Column degradation.[7][8]Ensure mobile phase is properly mixed and degassed. Use a column oven to maintain a constant temperature.[7] If drift continues, equilibrate the column for a longer period or consider column replacement.
High Backpressure Blockage in the system (e.g., guard column or column inlet frit); Sample precipitation.[6]Systematically isolate the source of the pressure by removing the column and then the guard column. If the column is blocked, try back-flushing it with a strong solvent.[6] Always filter your samples to prevent this.[3]
Unexpected Peaks Sample contamination; Impurities in the mobile phase or solvent; Carryover from a previous injection.Prepare a fresh sample and mobile phase using high-purity (HPLC grade) solvents. Run a blank injection (diluent only) to check for carryover or system contamination.

Experimental Protocol: Purity of this compound by RP-HPLC

This protocol describes a general reversed-phase HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Formic Acid

  • This compound reference standard and sample

2. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, and re-equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C[5]
Detection Wavelength 254 nm[5]
Injection Volume 5 µL

3. Sample and Standard Preparation

  • Standard Preparation: Accurately weigh approximately 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard, using the same concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in HPLC vials.[4]

4. Analysis and Data Presentation

  • Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).

  • Inject the sample solution.

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Example Quantitative Data Summary

Sample IDRetention Time (min)Main Peak AreaTotal Peak AreaPurity (%)
Standard8.521,254,3211,261,00599.47
Lot A8.511,198,7651,224,50097.90
Lot B8.531,233,4501,241,50099.35

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard 1. Prepare Standard (0.1 mg/mL) prep_sample 2. Prepare Sample (0.1 mg/mL) prep_standard->prep_sample filtration 3. Filter Solutions (0.45 µm) prep_sample->filtration system_suitability 4. System Suitability (Inject Standard x5) filtration->system_suitability sample_injection 5. Inject Sample system_suitability->sample_injection integration 6. Integrate Peaks sample_injection->integration calculation 7. Calculate Purity (Area % Method) integration->calculation report 8. Generate Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

troubleshooting_logic start Chromatographic Problem Observed peak_shape Is it a peak shape issue (Tailing, Broadening)? start->peak_shape check_mobile_phase Check Mobile Phase pH (Ensure 0.1% Acid) peak_shape->check_mobile_phase Yes rt_shift Is it a retention time (RT) shift? peak_shape->rt_shift No dilute_sample Dilute Sample & Re-inject check_mobile_phase->dilute_sample Tailing Persists end Problem Resolved check_mobile_phase->end Resolved replace_column Consider Column Replacement dilute_sample->replace_column Still Tailing/ Broad dilute_sample->end Resolved check_temp Check Column Temp & Flow Rate rt_shift->check_temp Yes pressure Is it a pressure issue (High/Low)? rt_shift->pressure No check_mobile_prep Check Mobile Phase Preparation & Degassing check_temp->check_mobile_prep No Change check_temp->end Resolved check_mobile_prep->replace_column Still Drifting check_mobile_prep->end Resolved check_leaks Check for Leaks (Low Pressure) pressure->check_leaks Yes find_blockage Isolate Blockage (High Pressure) check_leaks->find_blockage No Leaks Found check_leaks->end Leak Fixed find_blockage->end Blockage Cleared

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

Comparative NMR Analysis of 4-Butylphenylboronic Acid and Structurally Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the ¹H and ¹³C NMR spectral characteristics of 4-butylphenylboronic acid, with a comparative analysis against its ethyl and tert-butyl analogues. This guide provides researchers, scientists, and drug development professionals with detailed experimental data, protocols, and visual aids to facilitate the identification and characterization of these important synthetic building blocks.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their indispensable role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The electronic and steric properties of substituents on the phenyl ring significantly influence their reactivity and spectroscopic characteristics. This guide focuses on the detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. To provide a comprehensive understanding of how alkyl chain variation impacts the NMR spectra, a direct comparison is made with 4-ethylphenylboronic acid and 4-tert-butylphenylboronic acid. The data presented herein offers a valuable resource for the unambiguous identification and purity assessment of these compounds in a research and development setting.

Comparative ¹H NMR Data

The ¹H NMR spectra of the three 4-alkylphenylboronic acids in deuterated chloroform (CDCl₃) exhibit distinct patterns in the aliphatic region, while the aromatic region shows more subtle differences. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Compound | Alkyl Protons | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | Aromatic Protons | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | B(OH)₂ | Chemical Shift (δ, ppm) | Multiplicity | Integration | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | -CH₂- (α) | 2.63 | t | 7.6 | 2H | H-2, H-6 | 7.75 | d | 7.9 | 2H | -OH | 4.95 | br s | 2H | | | -CH₂- (β) | 1.60 | p | 7.6 | 2H | H-3, H-5 | 7.23 | d | 7.9 | 2H | | | | | | | -CH₂- (γ) | 1.36 | sextet | 7.4 | 2H | | | | | | | | | | | | -CH₃ (δ) | 0.93 | t | 7.4 | 3H | | | | | | | | | | | 4-Ethylphenylboronic acid | -CH₂- | 2.68 | q | 7.6 | 2H | H-2, H-6 | 7.76 | d | 8.0 | 2H | -OH | 5.01 | br s | 2H | | | -CH₃ | 1.25 | t | 7.6 | 3H | H-3, H-5 | 7.25 | d | 8.0 | 2H | | | | | | 4-tert-Butylphenylboronic acid | -C(CH₃)₃ | 1.38 | s | - | 9H | H-2, H-6 | 8.17 | d | 6.6 | 2H | -OH | - | - | - | | | | | | | | H-3, H-5 | 7.48 | m | - | 2H | | | | |

Note: The chemical shift of the B(OH)₂ protons can be highly variable and may not always be observed due to exchange with residual water in the solvent.

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide clear differentiation between the three analogues, particularly in the aliphatic carbon signals and the ipso-carbon of the aromatic ring.

CompoundAlkyl CarbonsChemical Shift (δ, ppm)Aromatic CarbonsChemical Shift (δ, ppm)
This compound -CH₂- (α)35.6C-1 (ipso)146.5
-CH₂- (β)33.5C-2, C-6135.5
-CH₂- (γ)22.3C-3, C-5128.1
-CH₃ (δ)13.9C-4 (ipso-B)131.0 (broad)
4-Ethylphenylboronic acid -CH₂-29.0C-1 (ipso)147.2
-CH₃15.6C-2, C-6135.6
C-3, C-5127.7
C-4 (ipso-B)130.8 (broad)
4-tert-Butylphenylboronic acid -C(CH₃)₃34.8C-1 (ipso)154.0
-C(CH₃)₃31.3C-2, C-6135.2
C-3, C-5125.1
C-4 (ipso-B)130.5 (broad)

Note: The carbon atom attached to the boron (C-4) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

Sample Preparation:

  • Approximately 10-20 mg of the phenylboronic acid sample was accurately weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Data Acquisition:

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second.

  • For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

  • All spectra were processed with a standard Fourier transform and baseline correction.

Visualizing Molecular Structure and NMR Workflow

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its NMR analysis.

cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis Weigh Sample Weigh Sample Dissolve in CDCl₃ Dissolve in CDCl₃ Weigh Sample->Dissolve in CDCl₃ Transfer to NMR Tube Transfer to NMR Tube Dissolve in CDCl₃->Transfer to NMR Tube ¹H NMR ¹H NMR Transfer to NMR Tube->¹H NMR ¹³C NMR ¹³C NMR Transfer to NMR Tube->¹³C NMR Process ¹H Data Process ¹H Data ¹H NMR->Process ¹H Data Process ¹³C Data Process ¹³C Data ¹³C NMR->Process ¹³C Data ¹H Spectrum Analysis ¹H Spectrum Analysis Process ¹H Data->¹H Spectrum Analysis Structure Confirmation Structure Confirmation ¹H Spectrum Analysis->Structure Confirmation ¹³C Spectrum Analysis ¹³C Spectrum Analysis Process ¹³C Data->¹³C Spectrum Analysis ¹³C Spectrum Analysis->Structure Confirmation

A Comparative Guide to the Reactivity of Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryl structures prevalent in pharmaceuticals. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an objective comparison of the reactivity of various boronic acids, supported by experimental data, to facilitate informed substrate selection and reaction optimization.

The Balance of Reactivity and Stability

A central theme in the selection of a boronic acid for Suzuki-Miyaura coupling is the trade-off between reactivity and stability. Generally, boronic acids are more reactive than their corresponding boronate esters, often leading to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of lower stability. Many boronic acids, especially certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can diminish their shelf life and reduce reaction yields.[1][2]

Conversely, boronate esters, such as the widely used pinacol esters, offer significantly greater stability.[1][2] They are often crystalline, easy to handle and purify, and can be stored for extended periods, making them advantageous for multi-step syntheses.[1][2] This stability, however, often results in a reduced reaction rate compared to the parent boronic acid.[1]

Quantitative Performance Comparison

The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different boronic acids under specific Suzuki-Miyaura coupling conditions.

Table 1: Relative Initial Rates of Suzuki-Miyaura Coupling for Various Boronic Acid Types

Boronic Acid TypeRepresentative Boronic AcidRelative Initial Rate (Normalized)Key Kinetic Considerations
Primary AlkylEthylboronic Acid1.0Transmetalation can be the rate-limiting step. Less sterically hindered than larger alkylboronic acids.[1]
Primary Alkyln-Butylboronic Acid~0.8Slower transmetalation compared to ethylboronic acid due to increased steric bulk.[1]
Secondary AlkylIsopropylboronic Acid~0.3Significantly slower rates due to increased steric hindrance at the carbon bound to boron, impeding transmetalation.[1]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally faster transmetalation compared to alkylboronic acids.[1]
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups can accelerate the transmetalation step.[1]
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic Acid~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1]

Note: The relative initial rates are illustrative and based on general kinetic principles. Actual rates are highly dependent on specific reaction conditions.

Table 2: Comparison of Yields for Electronically Differentiated Arylboronic Acids

Arylboronic Acid SubstituentCoupling PartnerCatalyst/LigandBaseSolventYield (%)
4-OCH₃ (electron-donating)4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield[3]
4-CH₃ (electron-donating)4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O95[3]
H (electron-neutral)4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O92[3]
4-CF₃ (electron-withdrawing)4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O85[3]
4-CN (electron-withdrawing)4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O88[3]

Table 3: Relative Rates of Transmetalation for Various Boron Reagents

EntryBoron ReagentPre-transmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
1Phenylboronic AcidObserved5.781.00
2Phenylboronic Acid Pinacol EsterNot Observed-Slower
34-Fluorophenylboronic AcidObserved4.950.86
44-Methoxyphenylboronic AcidObserved24.24.19
54-(Trifluoromethyl)phenylboronic AcidObserved1.230.21

Data adapted from kinetic studies on the transmetalation step.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable comparative data. Below are representative protocols for a standard Suzuki-Miyaura coupling reaction and for its kinetic analysis.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl halide with a substituted boronic acid.[3]

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, the substituted boronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC

This protocol allows for the determination of the initial reaction rate and kinetic profile.[1]

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (e.g., Phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Internal standard (e.g., dodecane)

  • Schlenk flask

  • Thermostated heating block or oil bath

  • Syringes and needles for sampling

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, boronic acid, base, and internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Initiation: Add the palladium catalyst to the reaction mixture and begin vigorous stirring at a constant temperature (e.g., 80 °C). This is time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe and quench it in a vial containing a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.

Visualizing the Suzuki-Miyaura Coupling

Diagrams illustrating the catalytic cycle, experimental workflows, and the interplay of electronic and steric effects provide a deeper understanding of the factors governing the reactivity of boronic acids.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R²-B(OR)₂ Base PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Aryl Halide, Boronic Acid, Catalyst, Base vessel Add to Flame-Dried Reaction Vessel reagents->vessel inert Purge with Inert Gas vessel->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

A general experimental workflow for Suzuki-Miyaura coupling.

Boronic_Acid_Reactivity_Factors BA Boronic Acid Properties Electronic Electronic Effects BA->Electronic Steric Steric Effects BA->Steric EDG Electron-Donating Groups (EDG) Electronic->EDG EWG Electron-Withdrawing Groups (EWG) Electronic->EWG Bulk Increased Steric Bulk Steric->Bulk Reactivity Reactivity in Suzuki-Miyaura Coupling Increase Increases Reactivity EDG->Increase Decrease Decreases Reactivity EWG->Decrease Bulk->Decrease Increase->Reactivity Decrease->Reactivity

Factors influencing the reactivity of boronic acids.

References

A Comparative Guide to 4-Butylphenylboronic Acid and Other Arylboronic Acid Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Arylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the choice of the organoboron reagent. This guide provides a detailed comparison of the performance of 4-butylphenylboronic acid against other commonly used arylboronic acid derivatives: phenylboronic acid, 4-methylphenylboronic acid, and 4-methoxyphenylboronic acid. This analysis is supported by experimental data to aid researchers in selecting the optimal reagent for their specific catalytic applications.

Performance Comparison of Arylboronic Acids

The electronic and steric properties of the substituent on the phenylboronic acid ring play a significant role in the efficiency of the Suzuki-Miyaura coupling. The following table summarizes the performance of this compound and its counterparts in the coupling reaction with various aryl halides. The data has been compiled from multiple sources, selecting for reaction conditions that are as comparable as possible to allow for a meaningful, albeit indirect, comparison.

Arylboronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromoacetophenonePd-NHC complex (1)KOHIPA/H₂O (1:1)RT0.1776[1]
This compound 4-ChloroacetophenonePd-NHC complex (1)KOHIPA/H₂O (1:1)RT0.1778[1]
Phenylboronic acid 4-BromoacetophenonePd-NHC complex (1)KOHIPA/H₂O (1:1)RT0.1724[1]
Phenylboronic acid 4-IodoanisolePd/C (1.4)K₂CO₃DMFReflux1.592[2]
Phenylboronic acid IodobenzenePdCu@Ti₃C₂ (cat.)K₂CO₃H₂ORT199[1]
4-Methylphenylboronic acid 4-ChloroacetophenonePd-NHC complex (0.5)KOHi-PrOH25295[3]
4-Methylphenylboronic acid 5-BromoindolePd/SSphos (5)K₂CO₃H₂O/ACN (4:1)3718>92[4]
4-Methoxyphenylboronic acid 5-BromoindolePd/SSphos (5)K₂CO₃H₂O/ACN (4:1)3718>92[4]
4-Methoxyphenylboronic acid BromobenzenePd(NH₃)₄Cl₂ (0.0006)Triton X-100H₂O45~1~95[5]

Analysis of Performance:

The comparative data suggests that the nature of the para-substituent on the phenylboronic acid has a discernible impact on the reaction outcome.

  • This compound: In a direct comparison with phenylboronic acid under identical conditions, this compound demonstrated significantly higher yields (76-78% vs. 24%) in the coupling with both bromo and chloroacetophenone.[1] This suggests that the electron-donating nature of the butyl group, through an inductive effect, enhances the nucleophilicity of the arylboronic acid, thereby facilitating the crucial transmetalation step in the catalytic cycle.

  • Phenylboronic Acid: As the parent compound, phenylboronic acid is a widely used and effective coupling partner. It generally provides high yields with activated aryl halides like iodobenzene.[1][2] However, its performance can be surpassed by derivatives with electron-donating substituents, especially with less reactive aryl halides.[1]

  • 4-Methylphenylboronic Acid: The methyl group is also electron-donating, and 4-methylphenylboronic acid (or 4-tolylboronic acid) is known for its high reactivity in Suzuki couplings, often providing excellent yields under mild conditions.[3][4] Its performance is generally comparable to or slightly better than phenylboronic acid.

  • 4-Methoxyphenylboronic Acid: The methoxy group is a stronger electron-donating group than alkyl groups due to resonance effects. This electronic property generally leads to high reactivity and excellent yields in Suzuki-Miyaura couplings, as seen in its reaction with 5-bromoindole where it performed similarly to 4-methylphenylboronic acid.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthetic outcomes. Below are representative procedures for Suzuki-Miyaura cross-coupling reactions utilizing the discussed arylboronic acids.

General Procedure for Suzuki-Miyaura Coupling:

A flame-dried Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst and any additional ligand are added, followed by the degassed solvent via syringe. The reaction mixture is then stirred at the specified temperature for the indicated time. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Specific Example: Coupling of 4-Bromoacetophenone with this compound [1]

To a solution of a Pd-NHC complex (1 mol%) in a 1:1 mixture of isopropanol and water (2 mL) were added this compound (0.75 mmol), 4-bromoacetophenone (1.0 mmol), and potassium hydroxide (2.0 mmol). The reaction mixture was stirred at room temperature for 10 minutes. The product, 4-butylacetophenone, was obtained in 76% yield.

Mechanistic Insights and Logical Relationships

The efficiency of the Suzuki-Miyaura coupling is largely governed by the kinetics of the three primary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The nature of the arylboronic acid directly influences the transmetalation step.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 / Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide Ar'B(OH)2 Arylboronic Acid

Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Electron-donating groups on the arylboronic acid, such as the butyl, methyl, and methoxy groups, increase the electron density on the carbon atom attached to the boron. This enhanced nucleophilicity facilitates the transfer of the aryl group from the boron to the palladium center during the transmetalation step, often leading to faster reaction rates and higher yields.

The general workflow for a Suzuki-Miyaura coupling experiment is outlined below.

Suzuki_Workflow A Reactant & Reagent Weighing (Aryl Halide, Boronic Acid, Base) B Inert Atmosphere Setup (Evacuate & Backfill with N2/Ar) A->B C Solvent & Catalyst Addition B->C D Reaction at Temperature C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up (Extraction & Washing) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

References

Advanced Analytical Methods for the Characterization of 4-Butylphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of 4-butylphenylboronic acid is paramount in drug discovery and development, where it serves as a critical building block in the synthesis of complex molecules, most notably through Suzuki-Miyaura cross-coupling reactions. The purity and structural integrity of this reagent directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of advanced analytical methodologies for the comprehensive characterization of this compound, offering insights into their principles, performance, and practical implementation.

Comparison of Key Analytical Techniques

A multi-faceted approach employing a combination of chromatographic, spectroscopic, and other analytical techniques is essential for the full characterization of this compound. The choice of method depends on the specific analytical goal, such as purity assessment, impurity identification, structural elucidation, or determination of specific properties like water content.

Analytical TechniqueParameterTypical Performance for Arylboronic AcidsApplication for this compound
High-Performance Liquid Chromatography (HPLC) Purity (%)≥ 98%[1]High-resolution separation of the main component from organic impurities.
Limit of Detection (LOD)~1 µM (with post-column derivatization)[2]Trace-level impurity detection.
Limit of Quantification (LOQ)1.0 µg for a broad range of boronic acids[3]Accurate quantification of impurities.
Linearity (R²)> 0.99[3]Reliable quantification across a range of concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity (%)HighIdentification and quantification of impurities, including those without a UV chromophore.
Limit of Detection (LOD)As low as 2 pg/mL for some phenylboronic acids[3]Ultra-trace level impurity analysis.
Limit of Quantification (LOQ)1 ng/mL (0.05 ppm) for some boronic acids[4]Precise measurement of genotoxic and other critical impurities.
Mass Accuracy< 5 ppmConfident identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Purity (qNMR, %)High (with internal standard)Absolute purity determination and structural confirmation.
¹H NMR-Structural elucidation and identification of organic impurities.
¹¹B NMR-Direct observation of the boron center, useful for studying boroxine formation and interactions.[5][6]
Capillary Electrophoresis (CE) Resolution> 1.5 between boronic esters and acids[7]Separation of this compound from its corresponding ester and other charged or polar impurities.
Analysis Time< 3 minutes for some methods[7]High-throughput analysis.
X-ray Crystallography Structural InformationAtomic resolution 3D structureUnambiguous determination of the solid-state structure, conformation, and intermolecular interactions.[8][9]
Karl Fischer Titration Water Content (%)ppm to % levels[10]Accurate determination of water content, which is crucial as water can affect the stability and reactivity of boronic acids.[11]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the routine purity analysis of this compound and the quantification of organic impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient could be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR provides a direct measurement of the purity of this compound without the need for a reference standard of the analyte itself.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Reagents:

    • Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Internal Standard (e.g., maleic acid, accurately weighed).

  • Sample Preparation:

    • Accurately weigh about 20 mg of this compound into a clean, dry vial.

    • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.

    • Ensure a long relaxation delay (d1) of at least 5 times the longest T1 of the protons being quantified to ensure full relaxation and accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of this compound (e.g., aromatic protons) and a signal of the internal standard.

    • Calculate the purity using the standard qNMR equation.

LC-MS for Impurity Identification and Quantification

This method is highly sensitive and specific, making it ideal for the identification and quantification of trace-level impurities.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A fast gradient suitable for separating the compound of interest from potential impurities.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Scan Range: m/z 50-500.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the initial mobile phase composition.

Karl Fischer Titration for Water Content Determination

This is a specific and accurate method for determining the water content in this compound.

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., one-component or two-component).

  • Procedure (Volumetric):

    • Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a dry endpoint.

    • Accurately weigh a suitable amount of this compound and add it to the vessel.

    • Titrate with the Karl Fischer reagent until the endpoint is reached. The water content is calculated from the volume of titrant consumed.

Visualizing Analytical Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the analysis of this compound.

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution Sample->Dissolution HPLC HPLC Dissolution->HPLC qNMR qNMR Dissolution->qNMR LC_MS LC_MS Dissolution->LC_MS KF KF Dissolution->KF Purity_Assessment Purity Assessment HPLC->Purity_Assessment qNMR->Purity_Assessment Structure_Confirmation Structure Confirmation qNMR->Structure_Confirmation Impurity_Profile Impurity Profile LC_MS->Impurity_Profile Water_Content Water Content KF->Water_Content Final_Report Certificate of Analysis Purity_Assessment->Final_Report Impurity_Profile->Final_Report Structure_Confirmation->Final_Report Water_Content->Final_Report Impurity_Formation cluster_impurities Potential Impurities 4_BPBA This compound Boroxine Boroxine (Trimeric Anhydride) 4_BPBA->Boroxine Dehydration Protodeboronation Protodeboronation Product 4_BPBA->Protodeboronation Degradation Starting_Material Unreacted Starting Materials Starting_Material->4_BPBA Incomplete Reaction Homocoupling Homocoupling Byproducts Homocoupling->4_BPBA Side Reaction

References

A Comparative Guide to the Coupling Mechanisms of 4-Butylphenylboronic Acid: Insights from DFT Computational Studies of Model Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for the rational design and optimization of synthetic routes to complex molecules. Phenylboronic acids are key building blocks in modern organic synthesis, widely employed in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the mechanisms of two major classes of coupling reactions involving arylboronic acids: the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Chan-Lam coupling.

While direct DFT (Density Functional Theory) computational studies on the coupling mechanisms of 4-butylphenylboronic acid are not extensively available in the current literature, this guide leverages computational data from closely related model systems, such as phenylboronic acid and other arylboronic acid derivatives, to provide insights into the key mechanistic steps and their energetics. This comparative approach, supported by generalized experimental protocols, will aid in understanding the potential reactivity of this compound and in the strategic planning of its use in synthetic applications.

Suzuki-Miyaura Cross-Coupling: A Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]

Computational Insights into the Catalytic Cycle (Model System)

DFT calculations on model systems, such as the cross-coupling of vinyl bromide and vinylboronic acid, have provided quantitative estimates for the energy barriers of the fundamental steps in the Suzuki-Miyaura catalytic cycle. These computational studies are crucial for identifying the rate-determining step and understanding how various reaction parameters can influence the overall efficiency.

StepDescriptionCatalyst/Substrate SystemDFT FunctionalBasis SetCalculated Activation Energy (kcal/mol)
Oxidative Addition Insertion of the Pd(0) catalyst into the aryl-halide bond.Pd(PH₃)₂ + Ph-BrBecke3LYPNot Specified~15
Transmetalation Transfer of the organic group from the boronic acid to the palladium center.Pd(Ph)(PH₃)₂Br + Ph-B(OH)₂/OH⁻Becke3LYPNot Specified~11 (base-assisted)
Reductive Elimination Formation of the C-C bond and regeneration of the Pd(0) catalyst.[Pd(Ph)₂(PH₃)₂]Becke3LYPNot SpecifiedLow Barrier

Note: The data presented is for model systems and serves as an illustrative example. Activation energies can vary significantly with the specific substrates, ligands, and computational methods employed.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for this compound.

Reaction Setup:

  • To a flame-dried Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, an appropriate ligand.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Under a positive pressure of the inert gas, add an anhydrous, degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, DMF) via syringe.[2]

Reaction and Work-up:

  • Stir the reaction mixture at the desired temperature (typically between 80-120 °C).

  • Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system.[3]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂(X) OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L₂(R) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0  Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Cross-Coupling: A Copper-Catalyzed C-Heteroatom Bond Formation

The Chan-Lam coupling is a versatile method for the formation of carbon-heteroatom (C-N, C-O, C-S) bonds, utilizing a copper catalyst to couple an arylboronic acid with a nucleophile.[4] Unlike the Suzuki-Miyaura reaction, the Chan-Lam coupling is an oxidative process, often using atmospheric oxygen as the terminal oxidant.[4] The mechanism is more complex and less universally agreed upon than that of the Suzuki-Miyaura reaction, but it is generally believed to involve Cu(I), Cu(II), and potentially Cu(III) intermediates.[5]

Computational Insights into the Catalytic Cycle (Model System)

DFT studies on Chan-Lam type reactions have begun to elucidate the energetics of the proposed mechanistic steps. For instance, a computational study on a Chan-Lam etherification reaction provided a key activation barrier.

StepDescriptionCatalyst/Substrate SystemDFT FunctionalBasis SetCalculated Activation Energy (kcal/mol)
Transmetalation Transfer of the aryl group from the boronic ester to a Cu(II) center.Cu(II)-methoxide complex + Arylboronic esterNot SpecifiedNot Specified20.4

Note: This data is from a specific computational study on a Chan-Lam etherification and may not be representative of all Chan-Lam couplings. The rate-determining step and activation barriers can vary based on the nucleophile, ligands, and reaction conditions.[6]

General Experimental Protocol for Chan-Lam Coupling

The following is a generalized protocol for the Chan-Lam amination of an amine with an arylboronic acid, which can be adapted for this compound.

Reaction Setup:

  • To a round-bottom flask or vial equipped with a magnetic stir bar, add the amine or other nucleophile (1.0 mmol, 1.0 equiv), this compound (1.5-2.0 equiv), and the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).

  • Add a suitable solvent (e.g., CH₂Cl₂, MeOH, DMSO).[7]

  • If required, add a base (e.g., pyridine, Et₃N) or other additives.

  • The reaction is typically run open to the atmosphere to allow for the ingress of oxygen as the oxidant.

Reaction and Work-up:

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and/or a dilute aqueous solution of ammonia to remove the copper catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Visualization of a Proposed Chan-Lam Catalytic Cycle

Chan_Lam_Cycle CuII L₂Cu(II)(NuH)₂ Transmetalation Transmetalation (Ar-B(OH)₂) CuII->Transmetalation CuII_Ar L₂Cu(II)(Ar)(NuH) Transmetalation->CuII_Ar CuIII L₂Cu(III)(Ar)(Nu) CuII_Ar->CuIII Disproportionation or Oxidation-Reduction Oxidation Oxidation (O₂) Oxidation->CuII RedElim Reductive Elimination CuIII->RedElim CuI L₂Cu(I) RedElim->CuI  Ar-Nu CuI->Oxidation

Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Comparative Analysis and the Role of the 4-Butyl Group

Based on the computational data for model systems, the transmetalation step in both the Suzuki-Miyaura and Chan-Lam couplings represents a significant energy barrier. The palladium-catalyzed Suzuki-Miyaura reaction generally proceeds with lower activation barriers for the key C-C bond-forming steps compared to the computationally characterized C-O bond-forming Chan-Lam reaction. However, it is important to note that the reaction conditions, catalysts, and substrates are different, making a direct comparison challenging.

The 4-butyl group on the phenylboronic acid is expected to have a modest electronic effect. As an alkyl group, it is weakly electron-donating through induction and hyperconjugation. This increased electron density on the aromatic ring could potentially facilitate the transmetalation step in both coupling reactions by making the ipso-carbon more nucleophilic. However, the steric bulk of the butyl group, although positioned para to the boronic acid and thus relatively remote from the reaction center, could have a minor influence on the approach of the bulky metal complexes.

In the absence of direct comparative experimental or computational data for this compound, it is hypothesized that its reactivity would be broadly similar to that of phenylboronic acid, with a potential for slightly enhanced reaction rates in the transmetalation step due to its electron-donating nature.

Conclusion

This guide has provided a comparative overview of the Suzuki-Miyaura and Chan-Lam coupling mechanisms, drawing on available DFT computational studies of model systems to illuminate the key energetic features of their respective catalytic cycles. While these models provide valuable insights, they also underscore a significant knowledge gap regarding the specific reactivity of substituted arylboronic acids such as this compound.

For researchers in drug development and other areas of chemical synthesis, the choice between a Suzuki-Miyaura and a Chan-Lam coupling will depend on the desired bond to be formed (C-C vs. C-heteroatom) and the specific substrates involved. The generalized protocols and mechanistic understanding presented here serve as a foundation for the rational design of synthetic strategies. Further dedicated computational and experimental studies on this compound are warranted to fully elucidate its reactivity profile and to enable the precise control and optimization of its coupling reactions.

References

Validating the Purity of 4-Butylphenylboronic Acid: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for validating the purity of 4-butylphenylboronic acid, a key building block in organic synthesis. We present supporting experimental data, detailed protocols, and a logical workflow to aid in the selection and implementation of the most suitable purity assessment strategy.

Performance Comparison: Mass Spectrometry vs. Alternatives

The choice of analytical technique for purity assessment depends on a variety of factors, including the specific impurities of interest, the required sensitivity, and the desired level of structural information. While mass spectrometry is a powerful tool for this purpose, it is often used in conjunction with other methods for a comprehensive analysis.

FeatureMass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography followed by mass-to-charge ratio analysis of ions.Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Strengths High sensitivity and selectivity, provides molecular weight information, allows for structural elucidation of impurities through fragmentation analysis.[1]Robust and reproducible, excellent for quantifying known impurities with a UV chromophore, widely available.[2]Provides unambiguous structural confirmation, can identify and quantify impurities without the need for reference standards (qNMR), non-destructive.[2]
Limitations Ionization efficiency can vary between compounds, potential for matrix effects, boronic acids can be challenging due to the formation of cyclic trimers (boroxines) which can complicate spectra.[3]Not all impurities have a UV chromophore, co-elution of impurities can occur, requires reference standards for impurity identification and quantification.Lower sensitivity compared to MS and HPLC, can be complex to interpret with overlapping signals, may not detect trace-level impurities.
Typical Application Identification and quantification of trace-level impurities, reaction monitoring, structural confirmation of byproducts.Routine purity checks, quantification of major impurities, quality control.Definitive structural elucidation of the main component and impurities, quantitative analysis (qNMR).

Quantitative Data Summary for Mass Spectrometry

While experimental mass spectrometry data for this compound is not widely published, the following table summarizes the predicted key mass spectrometric parameters based on its structure and data from its close structural isomer, 4-tert-butylphenylboronic acid.[3] This data is crucial for setting up mass spectrometry experiments and for interpreting the resulting spectra.

CompoundMolecular FormulaMolecular Weight ( g/mol )Ionization ModePredicted [M-H]⁻ (m/z)Key Predicted Fragment Ions (m/z)
This compoundC₁₀H₁₅BO₂178.04ESI (-)177.11121.0 (loss of C₄H₉)
4-tert-Butylphenylboronic AcidC₁₀H₁₅BO₂178.04ESI (-) / EI (+)177.11163.0 (loss of CH₃), 121.0 (loss of C₄H₉)[3]

Common Impurities:

  • Boroxine (Trimeric Anhydride): Formed by the intermolecular dehydration of three boronic acid molecules. Its detection by MS can be challenging due to its lability in the ion source.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed from side reactions during synthesis.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Analysis

This protocol is designed to achieve high sensitivity and resolution for the analysis of this compound and its potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.[3]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)[3]

  • Mobile Phase A: 0.1% Formic acid in water[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[3]

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.[3]

  • Flow Rate: 0.3 mL/min[3]

  • Column Temperature: 40 °C[3]

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative[3]

  • Capillary Voltage: 3.0 kV[3]

  • Source Temperature: 150 °C[3]

  • Desolvation Temperature: 350 °C[3]

  • Scan Mode: Full scan for qualitative analysis and impurity profiling. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantification of specific impurities.[3]

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Visualizing the Workflow

A systematic approach is crucial for the effective validation of this compound purity. The following diagrams illustrate the logical workflow for this process.

Purity_Validation_Workflow Overall Purity Validation Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation & Reporting Sample_Acquisition Acquire 4-Butylphenylboronic Acid Sample Sample_Preparation Prepare Sample for Analysis (Dissolution & Filtration) Sample_Acquisition->Sample_Preparation LC_MS_Analysis LC-MS Analysis (High Sensitivity Impurity Profile) Sample_Preparation->LC_MS_Analysis HPLC_UV_Analysis HPLC-UV Analysis (Quantitative Purity Assay) Sample_Preparation->HPLC_UV_Analysis NMR_Analysis NMR Analysis (Structural Confirmation) Sample_Preparation->NMR_Analysis Data_Analysis Analyze & Correlate Data from All Techniques LC_MS_Analysis->Data_Analysis HPLC_UV_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Purity_Determination Determine Overall Purity & Identify Impurities Data_Analysis->Purity_Determination Final_Report Generate Certificate of Analysis or Research Report Purity_Determination->Final_Report

Caption: A logical workflow for the comprehensive purity validation of this compound.

Mass_Spectrometry_Workflow Detailed Mass Spectrometry Workflow Start Sample of This compound Sample_Prep Dissolve in Mobile Phase & Filter Start->Sample_Prep LC_Separation Inject into LC System (C18 Reversed-Phase) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) (Negative Mode) LC_Separation->Ionization Mass_Analysis Mass Analyzer (Full Scan & MS/MS) Ionization->Mass_Analysis Data_Acquisition Acquire Mass Spectra Mass_Analysis->Data_Acquisition Data_Processing Process Data: - Identify Molecular Ion - Analyze Fragmentation Data_Acquisition->Data_Processing Impurity_ID Identify Potential Impurities (e.g., Boroxine, Byproducts) Data_Processing->Impurity_ID Purity_Assessment Assess Purity based on Relative Peak Areas Impurity_ID->Purity_Assessment End Purity Report Purity_Assessment->End

Caption: A step-by-step workflow for purity analysis using LC-MS.

References

Performance Evaluation of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Butylphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and high-yielding Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of various palladium catalysts for the coupling of 4-butylphenylboronic acid with aryl halides, supported by experimental data from analogous reactions, detailed protocols, and visual representations of the catalytic cycle and experimental workflow.

The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of C-C bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials.[1][2] The performance of this reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. This guide focuses on the use of this compound as a key building block and evaluates the efficacy of different palladium catalysts in facilitating its coupling with aryl halides.

Comparative Performance of Palladium Catalysts

While direct head-to-head comparative studies on this compound are limited in publicly available literature, valuable insights can be drawn from reactions with structurally similar arylboronic acids. The following table summarizes the performance of common palladium catalysts in Suzuki-Miyaura coupling reactions, providing key data points for catalyst selection. It is important to note that the electronic and steric effects of the butyl group may influence the reaction outcomes.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄4-IodoanisolePhenylboronic acidK₂CO₃DMF900.5-1.541-92--
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME801865--
Pd(OAc)₂ / SPhos4-Bromoanisole(4-(Butylsulfinyl)phenyl)boronic acidK₃PO₄Toluene/H₂O901285-95--
Pd₂(dba)₃ / P(t-Bu)₃Aryl ChloridesArylboronic acidsK₃PO₄DioxaneRT12~95--
XPhos Pd G2Aryl Chlorides4-(diphenylamino)benzeneboronic acidK₃PO₄Dioxane/H₂O1001>95--
Pd/C4-IodoanisolePhenylboronic acidK₂CO₃DMFReflux (MW)0.5-1.541-92--
Pd/BentoniteAryl bromides/iodidesArylboronic acid--RT-High--
Pd/G-COOH-Pd-101-bromo-4-fluorobenzenePhenylboronic acidK₂CO₃DMF/H₂O1103~90-~50

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.[3]

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.

  • Add toluene and deionized water (4:1 v/v) to the flask.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the Celite pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography.

Protocol 2: Procedure for Less Reactive Aryl Chlorides using a Buchwald-Hartwig Ligand

This protocol is recommended for the coupling of less reactive aryl chlorides, employing a highly active palladium/phosphine ligand system.[3]

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.

  • Add the aryl chloride and this compound.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and water to the reaction mixture and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the underlying mechanism and experimental design, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)L_n-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product ArBOH2 Ar-B(OH)₂ ArBOH3 [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3 + OH⁻ Base Base ArBOH3->Transmetal RX R-X RX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Aryl Halide Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Desired Temperature solvent->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous Work-up & Extraction cooling->extraction purification Column Chromatography extraction->purification end Characterize Product purification->end start Start start->reagents

Caption: General experimental workflow for catalyst performance evaluation.

References

Stability Under Scrutiny: A Comparative Guide to 4-Butylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of reagents is a critical factor that can significantly impact the efficiency, reproducibility, and success of synthetic endeavors. Among the versatile building blocks in modern organic chemistry, boronic acid derivatives, particularly pinacol esters, have gained prominence. This guide provides an objective comparison of the stability of 4-butylphenylboronic acid pinacol ester against other relevant boronic acid derivatives, supported by experimental data and detailed protocols.

Executive Summary

This compound pinacol ester demonstrates a favorable stability profile, making it a robust reagent for various applications, including Suzuki-Miyaura cross-coupling reactions. The pinacol protecting group offers significant steric hindrance around the boron center, which imparts enhanced stability against common degradation pathways such as hydrolysis and oxidation compared to the free boronic acid. The electron-donating nature of the para-butyl group further contributes to its stability by modulating the electronic properties of the boronic ester moiety. This guide will delve into a comparative analysis of its hydrolytic, thermal, and oxidative stability.

Data Presentation: Comparative Stability Analysis

The following tables summarize the stability of this compound pinacol ester in comparison to its parent boronic acid and other substituted arylboronic acid pinacol esters. The data is a synthesis of literature findings on analogous compounds, providing a reliable framework for performance expectation.

Table 1: Hydrolytic Stability of Various Boronic Acid Derivatives

CompoundProtecting GroupPara-SubstituentHalf-life (t½) in Water (pH 7.4, RT)Relative Hydrolysis Rate
This compound--C₄H₉UnstableHigh
This compound Pinacol Ester Pinacol -C₄H₉ ~3 hours[1] 1 (Reference)
Phenylboronic Acid Pinacol EsterPinacol-H~10 minutes[1][2]~18x faster
4-Aminophenylboronic Acid Pinacol EsterPinacol-NH₂~5 minutes[1][2]~36x faster
4-Hydroxyphenylboronic Acid Pinacol EsterPinacol-OH<5 minutes[1][2]>36x faster

Note: The half-life for this compound pinacol ester is an estimation based on the trend that electron-donating groups decrease the rate of hydrolysis[1].

Table 2: General Thermal and Oxidative Stability Comparison

CompoundThermal Stability (TGA Onset of Decomposition)Oxidative Stability (Qualitative)
Arylboronic AcidsGenerally lowerSusceptible to oxidation
Arylboronic Acid Pinacol Esters Generally stable at elevated temperatures[3] More resistant to oxidation than corresponding boronic acids[3]
Arylboronic Acid Methyl EstersLess stable than pinacol esters[3]Less resistant to oxidation than pinacol esters[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of stability. Below are representative protocols for key experiments.

Protocol 1: Determination of Hydrolytic Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify the rate of hydrolysis of a boronic acid pinacol ester.

Materials:

  • This compound pinacol ester

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer (50 mM, pH 7.4)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound pinacol ester in ACN. To initiate the hydrolysis study, dilute an aliquot of the stock solution into the phosphate buffer (pH 7.4) to a final concentration suitable for HPLC analysis.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system immediately after preparation (t=0) and at regular intervals (e.g., every 15-30 minutes) over a period of several hours.

    • Use a suitable gradient elution method to separate the pinacol ester from the hydrolyzed boronic acid. A typical gradient might be from 20% to 70% methanol in water over 5 minutes[1].

    • Monitor the elution profile at an appropriate UV wavelength (e.g., 280 nm)[1].

  • Data Analysis:

    • Identify the peaks corresponding to the this compound pinacol ester and its hydrolysis product, this compound.

    • Calculate the percentage of the remaining pinacol ester at each time point by integrating the respective peak areas.

    • Plot the percentage of the remaining ester against time to determine the hydrolysis kinetics and the half-life of the compound under the tested conditions.

Protocol 2: Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H NMR to observe the hydrolysis of a boronic acid pinacol ester in real-time.

Materials:

  • This compound pinacol ester

  • Deuterated solvent (e.g., DMSO-d₆)

  • Deuterium oxide (D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound pinacol ester in a deuterated organic solvent (e.g., DMSO-d₆) in an NMR tube.

  • Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube to initiate hydrolysis.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum immediately after the addition of D₂O (t=0).

    • Continue to acquire spectra at regular intervals.

  • Data Analysis:

    • Monitor the decrease in the integral of a characteristic proton signal of the pinacol ester (e.g., the methyl protons of the pinacol group).

    • Simultaneously, monitor the appearance and increase in the integral of a characteristic proton signal of the free pinacol, which is a product of hydrolysis.

    • The ratio of the integrals of the pinacol ester and free pinacol signals over time provides a quantitative measure of the hydrolysis progress.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the stability assessment of this compound pinacol ester.

Hydrolysis_Pathway Ester This compound Pinacol Ester Acid This compound Ester->Acid Hydrolysis Pinacol Pinacol Water H₂O Water->Ester Experimental_Workflow_HPLC A Prepare Stock Solution in ACN B Dilute in Buffer (pH 7.4) to Initiate Hydrolysis A->B C Inject into HPLC at Timed Intervals B->C D Monitor Peak Areas of Ester and Acid C->D E Calculate % Remaining Ester and Determine Half-life D->E Stability_Factors Stability Ester Stability Steric Steric Hindrance (Pinacol Group) Steric->Stability Increases Electronic Electronic Effects (p-Butyl Group) Electronic->Stability Increases (Electron-Donating) pH pH of Solution pH->Stability Decreases at high/low pH Temperature Temperature Temperature->Stability Decreases with increase

References

Safety Operating Guide

Proper Disposal of 4-Butylphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Butylphenylboronic acid is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to minimize risks and ensure compliance with regulations. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[2]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[1][2]

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of generating dust, a NIOSH/MSHA approved respirator is recommended.[1][3]

All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[1][2]

Quantitative Data for Phenylboronic Acid Derivatives

This table summarizes key quantitative data for phenylboronic acid derivatives to provide context for handling and safety.

Property4-tert-Butylphenylboronic acid(2-Methylpropyl)boronic acidThis compound
CAS Number 123324-71-0[1]84110-40-7[4]145240-28-4[5]
Molecular Weight 178.04 g/mol Not specified in results178.04 g/mol [5]
Melting Point 191-196 °CNot specified in results91-97 °C[5]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]H315, H319, H335[4]Not specified in results
Storage Class 11 - Combustible SolidsNot specified in results11 - Combustible Solids[5]
Water Solubility Not specified in resultsNot specified in resultsNot specified in results
Exposure Limits Not established by regulatory bodies[1]Not specified in resultsNot specified in results

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.

1. Waste Characterization and Segregation:

  • Treat this compound as hazardous chemical waste.[2]

  • It is crucial not to mix this compound with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[2] Mixing with incompatible materials, such as strong oxidizing agents, can lead to hazardous reactions.[1][3]

  • Key Principle: Never dispose of this compound down the sanitary sewer system.[2]

2. Waste Collection:

  • Solid Waste: Carefully sweep up solid this compound, avoiding dust formation, and place it into a designated hazardous waste container.[1]

  • Liquid Waste: For solutions containing the compound, pour the liquid into a compatible, designated waste container. Use a funnel to prevent spills.[2]

  • Contaminated Materials: Any materials, such as gloves, filter paper, or paper towels, that are contaminated with this compound should be collected and placed in the same sealed and labeled hazardous waste container.[3]

3. Container Management:

  • Container Selection: Use a container that is compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[2] Whenever possible, using the original container is a good practice, provided it is in good condition and can be sealed tightly.[2]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". Also, note any other components of the waste mixture.

  • Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.[2] This area should be cool, dry, and well-ventilated.[3]

4. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2]

  • Provide a complete and accurate description of the waste material to the disposal personnel.

  • The final disposal will be conducted at an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

5. Spill Response:

In the event of a spill, follow these immediate steps:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid generating dust.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the spill, then collect the absorbed material into a sealed, labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting: Report the spill to your supervisor and your institution's EHS department immediately.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: 4-Butylphenylboronic Acid Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize 2. Characterize Waste (Solid, Liquid, Contaminated Debris) ppe->characterize segregate 3. Segregate as Hazardous Waste characterize->segregate container 4. Select & Label Compatible Waste Container (e.g., HDPE) segregate->container collect 5. Collect Waste in Fume Hood container->collect seal_store 6. Securely Seal & Store Container in Designated Area collect->seal_store contact_ehs 7. Arrange Pickup with EHS or Licensed Contractor seal_store->contact_ehs end End: Proper Disposal at Approved Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Butylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Butylphenylboronic acid are paramount for a secure laboratory environment. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure regulatory compliance.

Immediate Safety and Handling Precautions

When working with this compound, it is crucial to adhere to the following safety measures. This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1]

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2]

  • Ensure that an emergency eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][3]

Hygiene Measures:

  • Thoroughly wash your face, hands, and any exposed skin after handling.[1]

  • Do not eat, drink, or smoke in laboratory areas.[3]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][5]Protects eyes from dust particles and potential splashes.[5]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.[2][3]Prevents skin contact. Inspect gloves for any signs of degradation or puncture before use and change immediately upon contamination.[2][5]
Body Protection A fully buttoned lab coat or a chemical-resistant apron should be worn.[2][3]Protects skin from accidental spills and contact.[2]
Respiratory Protection For handling the solid compound where dust may be generated, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required.[5][6]Minimizes the risk of respiratory tract irritation.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[5]

  • The work area within the chemical fume hood should be clean and free of clutter.[5]

  • Verify that all necessary PPE is available and in good condition.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.[5]

3. Chemical Handling:

  • Keep the container of this compound tightly closed when not in use.[5]

  • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.[5]

  • If preparing a solution, slowly add the solid to the solvent to avoid splashing.

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Properly dispose of all contaminated materials, including gloves and weighing paper, as hazardous waste.[5]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

Waste Characterization and Segregation:

  • This compound should be treated as hazardous chemical waste.[2]

  • Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.[2]

  • Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer system.[2]

Disposal Protocol:

  • Waste Collection: Carefully collect the waste material, whether in solid or solution form. For liquid waste, use a funnel to pour the liquid into a designated, compatible waste container to prevent spills.[2]

  • Container Management:

    • Container Selection: Use a container that is compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

    • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility, as per your institution's guidelines.[2]

  • Final Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2]

Spill Response Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[2]

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as described above.

  • Containment:

    • For solid spills , carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[7]

    • For liquid spills , absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[2]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[2]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Response prep_area 1. Prepare Work Area (Fume Hood, Clutter-Free) check_ppe 2. Check PPE prep_area->check_ppe don_ppe 3. Don PPE check_ppe->don_ppe handle_chem 4. Handle Chemical (Avoid Dust, Keep Closed) don_ppe->handle_chem clean_area 5. Clean Work Area handle_chem->clean_area spill Spill Occurs handle_chem->spill If Spill dispose_waste 6. Dispose of Contaminated Items clean_area->dispose_waste wash_hands 7. Wash Hands dispose_waste->wash_hands evacuate Evacuate & Secure spill->evacuate contain Contain Spill evacuate->contain decontaminate Decontaminate Area contain->decontaminate report Report Spill decontaminate->report

A flowchart illustrating the safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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4-Butylphenylboronic acid

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